Product packaging for (+)-Amosulalol(Cat. No.:CAS No. 94666-17-8)

(+)-Amosulalol

Cat. No.: B605489
CAS No.: 94666-17-8
M. Wt: 380.5 g/mol
InChI Key: LVEXHFZHOIWIIP-OAHLLOKOSA-N
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Description

(+)-Amosulalol is a potent and orally bioavailable dual antagonist of both α1 and β1-adrenergic receptors, making it a valuable compound for cardiovascular research . Its dual mechanism involves blocking α1-adrenergic receptors in vascular smooth muscle, leading to vasodilation and reduced peripheral resistance, while its concurrent blockade of β1-adrenergic receptors in the heart reduces heart rate and cardiac output . This combined action effectively lowers blood pressure and is particularly useful for studying mechanisms in models of essential hypertension, as it attenuates the reflex tachycardia often associated with pure vasodilators . In vivo studies have demonstrated that Amosulalol produces a rapid reduction in systolic blood pressure in hypertensive models . The hypotensive effect is primarily attributed to a decrease in total peripheral vascular resistance, facilitated by the alpha-blocking action, while the beta-blocking action suppresses compensatory increases in heart rate and plasma renin activity . Pharmacokinetic studies in humans indicate that Amosulalol is well-absorbed with nearly 100% oral bioavailability and a terminal half-life of approximately 5 hours, supporting its suitability for research protocols . This product is supplied as a solid powder and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2O5S B605489 (+)-Amosulalol CAS No. 94666-17-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94666-17-8

Molecular Formula

C18H24N2O5S

Molecular Weight

380.5 g/mol

IUPAC Name

5-[(1S)-1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23)/t15-/m1/s1

InChI Key

LVEXHFZHOIWIIP-OAHLLOKOSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-Amosulalol;  Amosulalol, (+)-;  Amosulalol, (S)-

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (+)-Amosulalol: Chemical Properties, Pharmacology, and Signaling Pathways

This technical guide provides a comprehensive overview of this compound, a potent α1 and β1-adrenergic receptor antagonist. This document details its chemical and physical properties, outlines relevant experimental protocols for its study, and illustrates its mechanism of action through detailed signaling pathway diagrams.

Chemical and Physical Properties

This compound is the S-enantiomer of Amosulalol. The following tables summarize the key chemical and physical properties of both the specific enantiomer and the racemic mixture.

Table 1: Chemical Properties of Amosulalol

PropertyValueCitation
IUPAC Name 5-[(1S)-1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide
Molecular Formula C₁₈H₂₄N₂O₅S
Molecular Weight 380.46 g/mol
CAS Number 94666-17-8
Racemic CAS Number 85320-68-9

Table 2: Physical Properties of Amosulalol and its Salts

Compound FormPropertyValueCitation
This compound Hydrochloride (S-enantiomer) Melting Point158°C
Specific Optical Rotation ([α]D²⁰, c=1 in methanol)+30.7°
(-)-Amosulalol Hydrochloride (R-enantiomer) Melting Point158°C
Specific Optical Rotation ([α]D²⁰, c=1 in methanol)-30.4°
Amosulalol Hydrochloride (Racemate) Melting Point158-160°C
pKa17.4
pKa210.2

Experimental Protocols

This section details the methodologies for the synthesis, purification, and pharmacological evaluation of this compound.

The synthesis of racemic amosulalol can be achieved through a multi-step process, followed by chiral resolution to isolate the desired (+)-enantiomer.

Synthesis of Racemic Amosulalol:

A common synthetic route involves the reaction of a protected 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone with 2-(2-methoxyphenoxy)ethanamine, followed by reduction of the nitro group and the ketone, and subsequent deprotection.

Chiral Resolution using High-Performance Liquid Chromatography (HPLC):

The separation of the enantiomers of amosulalol can be effectively performed using chiral HPLC.

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is often effective for separating enantiomers of pharmaceutical compounds.

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a polar organic modifier such as isopropanol or ethanol is typically used. The exact ratio should be optimized to achieve baseline separation.

  • Detection: UV detection at a wavelength where amosulalol exhibits strong absorbance is used to monitor the elution of the enantiomers.

  • Procedure:

    • Dissolve the racemic amosulalol in the mobile phase.

    • Inject the solution onto the chiral HPLC column.

    • Elute the enantiomers with the optimized mobile phase at a constant flow rate.

    • Collect the fractions corresponding to the two enantiomeric peaks.

    • Evaporate the solvent from the collected fractions to obtain the separated enantiomers.

    • Confirm the enantiomeric purity of each fraction using analytical chiral HPLC.

Following chiral separation, the isolated this compound can be further purified by crystallization to remove any remaining impurities.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for crystallization of pharmaceutical compounds include alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), and their mixtures with water.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the selected hot solvent to create a saturated solution.

    • If any insoluble impurities are present, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.

    • Further cool the solution in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

    • Dry the purified crystals under vacuum.

The following are general protocols that can be adapted to evaluate the α1 and β1-adrenergic receptor antagonist activity of this compound.

2.3.1. α1-Adrenergic Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of this compound for the α1-adrenergic receptor.

  • Materials:

    • Cell membranes prepared from a cell line or tissue expressing α1-adrenergic receptors (e.g., rat liver or CHO cells transfected with the human α1A-adrenergic receptor).

    • Radioligand: [³H]-Prazosin (a selective α1-adrenergic antagonist).

    • Non-specific binding control: Phentolamine (a non-selective α-adrenergic antagonist) at a high concentration.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Procedure:

    • In a 96-well plate, add the cell membranes, [³H]-Prazosin at a concentration near its Kd, and varying concentrations of this compound.

    • For total binding wells, add only membranes and radioligand.

    • For non-specific binding wells, add membranes, radioligand, and a saturating concentration of phentolamine.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

2.3.2. β1-Adrenergic Receptor Functional Assay (cAMP Measurement)

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by a β1-adrenergic agonist.

  • Materials:

    • A cell line expressing β1-adrenergic receptors (e.g., CHO cells transfected with the human β1-adrenergic receptor).

    • β1-adrenergic agonist: Isoproterenol.

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Cell culture medium.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of isoproterenol (typically the EC₈₀) for a specific time (e.g., 15 minutes).

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

    • Construct a concentration-response curve for this compound's inhibition of the isoproterenol-stimulated cAMP production.

    • Determine the IC₅₀ value for this compound.

2.3.3. Intracellular Calcium Mobilization Assay (for α1-Adrenergic Activity)

This assay assesses the ability of this compound to block the increase in intracellular calcium induced by an α1-adrenergic agonist.

  • Materials:

    • A cell line expressing α1-adrenergic receptors.

    • α1-adrenergic agonist: Phenylephrine.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Procedure:

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Record a baseline fluorescence measurement.

    • Add varying concentrations of this compound and incubate for a short period.

    • Inject a fixed concentration of phenylephrine (typically the EC₈₀) into the wells.

    • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

    • Determine the inhibitory effect of this compound on the phenylephrine-induced calcium mobilization and calculate the IC₅₀ value.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by simultaneously blocking α1 and β1-adrenergic receptors. This dual antagonism leads to a reduction in blood pressure through different but complementary mechanisms.

The blockade of α1-adrenergic receptors by this compound in vascular smooth muscle cells prevents the binding of norepinephrine, leading to vasodilation and a decrease in peripheral resistance.

alpha1_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine alpha1_AR α1-Adrenergic Receptor Norepinephrine->alpha1_AR Binds to Gq Gq Protein alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction Amosulalol This compound Amosulalol->alpha1_AR Blocks

Caption: α1-Adrenergic signaling pathway and its inhibition by this compound.

The blockade of β1-adrenergic receptors in the heart by this compound prevents the effects of norepinephrine and epinephrine, leading to a decrease in heart rate and cardiac output.

beta1_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine beta1_AR β1-Adrenergic Receptor Norepinephrine->beta1_AR Binds to Gs Gs Protein beta1_AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Ca²⁺ Channels PKA->Ca_channel Phosphorylates Ca_influx ↑ Ca²⁺ Influx Ca_channel->Ca_influx Response ↑ Heart Rate & Contractility Ca_influx->Response Amosulalol This compound Amosulalol->beta1_AR Blocks experimental_workflow cluster_synthesis Synthesis & Purification cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Synthesis Racemic Amosulalol Synthesis Resolution Chiral HPLC Resolution Synthesis->Resolution Purification Crystallization Resolution->Purification Characterization Purity & Identity Confirmation (NMR, MS, etc.) Purification->Characterization Binding α1 & β1 Receptor Binding Assays Characterization->Binding Functional α1 (Ca²⁺) & β1 (cAMP) Functional Assays Binding->Functional Animal_Models Animal Models of Hypertension Functional->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Toxicity Toxicology Studies PK_PD->Toxicity

The Discovery and Synthesis of (+)-Amosulalol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Amosulalol is the (S)-enantiomer of the adrenergic antagonist, Amosulalol. It exhibits a unique pharmacological profile, acting as a potent α1-adrenergic receptor antagonist and a β-adrenergic receptor antagonist. This dual action provides a comprehensive approach to the management of hypertension. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of this compound, with a focus on providing practical information for researchers in drug development. Detailed experimental protocols, quantitative pharmacological data, and visualizations of its mechanism of action are presented to facilitate further investigation and application of this compound.

Discovery and Pharmacological Profile

Amosulalol was developed as a therapeutic agent for hypertension, possessing the ability to block both α- and β-adrenergic receptors. Subsequent research into its stereoisomers revealed that the pharmacological activity is stereoselective. The (+)-enantiomer of Amosulalol is a potent antagonist at α1-adrenergic receptors, while the (-)-enantiomer is more potent at β-adrenergic receptors[1]. This stereochemical difference is crucial for understanding the overall pharmacological effect of the racemic mixture and for the development of more targeted therapies.

Mechanism of Action

This compound exerts its antihypertensive effects through the blockade of α1 and β-adrenergic receptors.

  • α1-Adrenergic Receptor Blockade: Located on vascular smooth muscle, α1-adrenergic receptors mediate vasoconstriction when stimulated by norepinephrine. By blocking these receptors, this compound leads to vasodilation, a decrease in peripheral resistance, and consequently, a reduction in blood pressure.

  • β-Adrenergic Receptor Blockade: While less potent at β-receptors than its (-)-counterpart, this compound's antagonism of β1-adrenergic receptors in the heart contributes to its antihypertensive effect by reducing heart rate and cardiac output. Blockade of β2-receptors can also influence vascular tone.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (pKi) and antagonist potencies (pA2) of this compound at various adrenergic receptors, providing a quantitative insight into its receptor selectivity.

Receptor SubtypeParameterValueReference
α1-adrenergicpA28.6[2]
α2-adrenergicpA2< 6.0[1]
β1-adrenergicpA27.5[2]
β2-adrenergicpA2Not specified
α1-adrenergicpKi8.4[1]
α2-adrenergicpKi5.8[1]
β1-adrenergicpKi6.9[1]
β2-adrenergicpKi6.5[1]

Synthesis of this compound

A direct, publicly available, detailed experimental protocol for the enantioselective synthesis of this compound is not readily found in the scientific literature. The common approach involves the synthesis of racemic Amosulalol followed by chiral resolution to separate the enantiomers.

Synthesis of Racemic Amosulalol

The synthesis of racemic Amosulalol can be achieved through a multi-step process, as described in the literature. What follows is a representative synthetic scheme based on published information.

Experimental Protocol: Synthesis of Racemic Amosulalol

This protocol is a composite representation and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of 2-(2-methoxyphenoxy)ethanol

  • To a solution of guaiacol (1 equivalent) in a suitable solvent such as toluene, add sodium hydroxide (1.1 equivalents).

  • Heat the mixture to reflux and then add ethylene oxide (1.2 equivalents) portion-wise.

  • Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-methoxyphenoxy)ethanol.

Step 2: Synthesis of 1-(2-methoxyphenoxy)-2-chloroethane

  • Dissolve 2-(2-methoxyphenoxy)ethanol (1 equivalent) in a suitable solvent like dichloromethane.

  • Cool the solution to 0°C and add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding it to ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(2-methoxyphenoxy)-2-chloroethane.

Step 3: Synthesis of N-benzyl-2-(2-methoxyphenoxy)ethanamine

  • Combine 1-(2-methoxyphenoxy)-2-chloroethane (1 equivalent) and benzylamine (2 equivalents) in a suitable solvent like ethanol.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove excess benzylamine and its salt.

  • Dry the organic layer and concentrate to obtain N-benzyl-2-(2-methoxyphenoxy)ethanamine.

Step 4: Synthesis of Racemic Amosulalol

  • Dissolve N-benzyl-2-(2-methoxyphenoxy)ethanamine (1 equivalent) and 5-(2-bromoacetyl)-2-methylbenzenesulfonamide (1 equivalent) in a solvent such as acetone.

  • Add a base like potassium carbonate (1.5 equivalents) and stir the mixture at room temperature for 24 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the resulting residue in methanol and cool to 0°C.

  • Add sodium borohydride (1.5 equivalents) portion-wise and stir for 2 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the N-benzyl protected Amosulalol.

  • Dissolve the protected compound in methanol and add a catalytic amount of Palladium on carbon (10%).

  • Hydrogenate the mixture under a hydrogen atmosphere until debenzylation is complete.

  • Filter the catalyst and concentrate the filtrate to yield racemic Amosulalol.

Chiral Resolution of Racemic Amosulalol

The separation of the (+)- and (-)-enantiomers of Amosulalol is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Experimental Protocol: Chiral Resolution (Representative)

This is a general procedure for chiral resolution of a racemic amine and should be adapted for Amosulalol.

  • Dissolve racemic Amosulalol (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture).

  • In a separate flask, dissolve a chiral resolving agent (0.5 equivalents of a dibasic acid like (+)-tartaric acid or 1 equivalent of a monobasic acid) in the same solvent.

  • Slowly add the resolving agent solution to the racemic Amosulalol solution with stirring.

  • Allow the mixture to stand at room temperature or cool to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash with a small amount of cold solvent. This first crop will be enriched in one diastereomer.

  • The mother liquor will be enriched in the other diastereomer.

  • Recrystallize the collected salt multiple times from a suitable solvent until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer.

  • To recover the free base of the desired enantiomer, dissolve the pure diastereomeric salt in water and basify the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate).

  • Extract the free base into an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically pure this compound.

Pharmacokinetics

The pharmacokinetic profile of racemic Amosulalol has been studied in various species, including humans. While specific data for the (+)-enantiomer is not extensively detailed, the data for the racemate provides a valuable baseline.

Pharmacokinetic Parameters of Racemic Amosulalol

The following table summarizes key pharmacokinetic parameters of racemic Amosulalol in humans following oral and intravenous administration.[1]

ParameterValue (Mean ± SD)Route of Administration
Elimination Half-life (t½β)2.8 ± 0.1 hoursIntravenous
Volume of Distribution (Vd)0.75 ± 0.06 L/kgIntravenous
Clearance (CL)8.09 ± 0.54 L/hrIntravenous
Area Under the Curve (AUC)1.22 ± 0.09 µg·hr/mLIntravenous (0.16 mg/kg)
Time to Peak Concentration (Tmax)2 - 4 hoursOral
Elimination Half-life (t½)~5 hours (range 4.4-5.7)Oral
Systemic Availability~100%Oral

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the synthetic process, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

amosulalol_signaling cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_beta β-Adrenergic Receptor Signaling NE_A Norepinephrine AR_A1 α1-Adrenergic Receptor NE_A->AR_A1 Gq Gq Protein AR_A1->Gq Amosulalol_A This compound Amosulalol_A->AR_A1 PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Vaso Vasoconstriction Ca->Vaso PKC->Vaso NE_B Norepinephrine AR_B β-Adrenergic Receptor NE_B->AR_B Gs Gs Protein AR_B->Gs Amosulalol_B This compound Amosulalol_B->AR_B AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Heart ↑ Heart Rate ↑ Contractility PKA->Heart

Caption: Signaling pathways of α1 and β-adrenergic receptors and their inhibition by this compound.

Experimental Workflow: Synthesis and Chiral Resolution

amosulalol_synthesis_workflow start Starting Materials (Guaiacol, Ethylene Oxide, etc.) racemic_synthesis Multi-step Synthesis of Racemic Amosulalol start->racemic_synthesis racemic_product Racemic Amosulalol ((+)- and (-)-enantiomers) racemic_synthesis->racemic_product chiral_resolution Chiral Resolution (with chiral resolving agent) racemic_product->chiral_resolution diastereomeric_salts Diastereomeric Salts (this compound salt and (-)-Amosulalol salt) chiral_resolution->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization separation Separation of Diastereomers fractional_crystallization->separation salt_hydrolysis Salt Hydrolysis (Basification) separation->salt_hydrolysis final_product This compound (Enantiomerically Pure) salt_hydrolysis->final_product

Caption: Workflow for the synthesis of racemic Amosulalol and subsequent chiral resolution.

Conclusion

This compound represents a significant molecule in the field of cardiovascular therapeutics due to its dual α1 and β-adrenergic receptor antagonism. This guide has provided a comprehensive overview of its discovery, a detailed look at its synthesis through racemic preparation and chiral resolution, and a summary of its pharmacological and pharmacokinetic properties. The provided experimental outlines and visual diagrams of its mechanism of action and synthesis are intended to serve as a valuable resource for researchers and professionals in the field of drug development, encouraging further exploration and innovation in the design of novel cardiovascular agents.

References

The Dual Inhibitory Nature of (+)-Amosulalol: A Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

(An In-depth Technical Guide for Researchers and Drug Development Professionals)

Introduction:

(+)-Amosulalol is the dextrorotatory enantiomer of amosulalol, a potent pharmaceutical agent known for its dual inhibitory activity on the adrenergic system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its interactions with alpha (α) and beta (β) adrenergic receptors. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Pharmacological Profile: A Dual Antagonist

This compound functions as a competitive antagonist at both α- and β-adrenergic receptors. Its pharmacological activity is stereoselective, with the (+)-enantiomer demonstrating a higher affinity for α-adrenoceptors compared to its levorotatory counterpart, (-)-amosulalol. Conversely, (-)-amosulalol exhibits greater potency at β-adrenoceptors.[1] This dual antagonism allows this compound to modulate multiple signaling pathways involved in cardiovascular regulation.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound at various adrenergic receptors have been determined through radioligand binding assays and in vitro functional studies. The data are summarized in the tables below.

Table 1: Binding Affinity of this compound for Adrenergic Receptors
Receptor SubtypeRadioligandTissue SourcepKi
α1-adrenoceptor[³H]-PrazosinRat Brain Membrane7.9
α2-adrenoceptor[³H]-ClonidineRat Brain Membrane5.7
β1-adrenoceptor[³H]-DihydroalprenololRat Brain Membrane6.0
β2-adrenoceptor[³H]-DihydroalprenololRat Brain Membrane5.8

pKi is the negative logarithm of the inhibitory constant (Ki).

Table 2: Functional Antagonist Potency of this compound
ReceptorAgonistIsolated Tissue PreparationpA2
α-adrenoceptorPhenylephrineRat Aorta8.6[2]
β1-adrenoceptorIsoprenalineRat Isolated Right Ventricle5.9

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay (Competitive)

This protocol outlines the determination of the binding affinity (Ki) of this compound for adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at α1, α2, β1, and β2 adrenergic receptor subtypes.

Materials:

  • Membrane preparations from rat brain (or other suitable tissue expressing the target receptors)

  • Radioligands: [³H]-Prazosin (for α1), [³H]-Clonidine (for α2), [³H]-Dihydroalprenolol (for β1 and β2)

  • This compound solutions of varying concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold incubation buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: In reaction tubes, combine the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound. Include control tubes with no competing ligand (total binding) and tubes with a high concentration of a non-radiolabeled standard antagonist to determine non-specific binding.

  • Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the bound radioligand from the free radioligand.

  • Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Contractility Assay (Schild Analysis)

This protocol describes the determination of the functional antagonist potency (pA2) of this compound.

Objective: To determine the pA2 value of this compound at α-adrenoceptors in rat aorta and β1-adrenoceptors in rat isolated right ventricle.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Agonists: Phenylephrine (for aorta), Isoprenaline (for right ventricle)

  • This compound solutions of varying concentrations

  • Organ bath system with temperature control and aeration (95% O₂ / 5% CO₂)

  • Isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize the rat and dissect the thoracic aorta and the right ventricle in cold Krebs-Henseleit solution. For the aorta, cut into rings of 2-3 mm width. For the ventricle, prepare a strip of the ventricular wall.

  • Mounting: Suspend the tissue preparations in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g for aorta, 0.5 g for ventricle) for at least 60-90 minutes, with periodic washing.

  • Control Response: Obtain a cumulative concentration-response curve for the agonist (phenylephrine or isoprenaline) to establish a baseline.

  • Antagonist Incubation: Wash the tissues and incubate with a known concentration of this compound for a specific period (e.g., 30-60 minutes).

  • Agonist Response in Presence of Antagonist: In the continued presence of this compound, obtain a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 4-6 with increasing concentrations of this compound.

  • Data Analysis: Measure the magnitude of the rightward shift of the agonist concentration-response curve caused by each concentration of this compound. Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist). Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression of the Schild plot provides the pA2 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows for its characterization.

G Alpha-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Amosulalol This compound Alpha1_R α1-Adrenergic Receptor Amosulalol->Alpha1_R Blocks NE Norepinephrine NE->Alpha1_R Activates Gq Gq protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Vasoconstriction) PKC->Physiological_Response Ca_release->Physiological_Response

Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.

G Beta-1 & Beta-2 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Amosulalol This compound Beta_R β1/β2-Adrenergic Receptor Amosulalol->Beta_R Blocks NE_Epi Norepinephrine/ Epinephrine NE_Epi->Beta_R Activates Gs Gs protein Beta_R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Response Physiological Response (e.g., Increased Heart Rate, Bronchodilation) PKA->Physiological_Response

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.

G Experimental Workflow for Determining pA2 Value cluster_protocol Isolated Tissue Contractility Assay start Start tissue_prep Isolated Tissue Preparation (e.g., Rat Aorta) start->tissue_prep equilibration Equilibration in Organ Bath tissue_prep->equilibration control_agonist Cumulative Agonist Concentration-Response Curve (Control) equilibration->control_agonist washout Washout control_agonist->washout antagonist_incubation Incubate with This compound washout->antagonist_incubation agonist_with_antagonist Cumulative Agonist Concentration-Response Curve (+Antagonist) antagonist_incubation->agonist_with_antagonist data_analysis Data Analysis: Calculate Dose Ratio agonist_with_antagonist->data_analysis schild_plot Construct Schild Plot data_analysis->schild_plot pA2_determination Determine pA2 Value schild_plot->pA2_determination

References

(+)-Amosulalol: A Technical Guide to its Antagonism of α1 and β1-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Amosulalol is a potent and selective antagonist of α1 and β1-adrenergic receptors. As a stereoisomer of amosulalol, it exhibits a distinct pharmacological profile, contributing to its therapeutic effects, primarily in the management of hypertension. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, binding affinities, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Pharmacological Profile of this compound

This compound functions as a competitive antagonist at both α1 and β1-adrenergic receptors. Its antagonistic properties have been characterized through various in vitro and radioligand binding studies.

Quantitative Data on Receptor Antagonism

The antagonist potency and binding affinity of this compound have been determined for several adrenergic receptor subtypes. The following tables summarize the key quantitative data.

Receptor SubtypeAgonistTissue/PreparationAntagonist Potency (pA₂)Citation
α₁-AdrenergicPhenylephrineRat Aorta8.6[1]
β₁-AdrenergicIsoprenalineRat Right Ventricle7.5 (at 10⁻⁷ M)[1]
β₁-AdrenergicIsoprenalineRat Right Ventricle8.1 (at 10⁻⁶ M)[1]
Table 1: Antagonist Potency (pA₂) of Amosulalol
AdrenoceptorThis compound Affinity (pKi)Correlation with pA₂ (r)
α₁High (inferred from high pA₂)0.884
β₁Moderate (inferred from pA₂)0.993
α₂Low0.977
β₂Moderate0.971
Table 2: Binding Affinity (pKi) Correlation of Amosulalol Stereoisomers[2]

Studies on the stereoisomers of amosulalol have revealed that the (+)-isomer is significantly more potent as an α1-adrenoceptor antagonist compared to the (-)-isomer, by a factor of 14.[2] Conversely, this compound is approximately 50 times less potent as a β-adrenoceptor antagonist than the (-)-isomer.[2] The racemate's adrenoceptor blocking profile is about half as potent as the (+)-isomer at α-receptors and half as potent as the (-)-isomer at β-receptors.[2] Radioligand binding experiments using rat brain membranes have shown a strong correlation between the binding affinities (pKi) and the in vitro antagonist potencies (pA₂) for the stereoisomers of amosulalol at α1, α2, β1, and β2 adrenoceptors.[2]

Signaling Pathways

This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of α1 and β1-adrenergic receptors.

α1-Adrenergic Receptor Signaling Pathway

α1-adrenergic receptors are Gq/11 protein-coupled receptors. Their activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

alpha1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) Alpha1_AR α1-Adrenergic Receptor Agonist->Alpha1_AR Activates Amosulalol This compound Amosulalol->Alpha1_AR Blocks Gq_protein Gq Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: α1-Adrenergic Receptor Signaling Pathway Antagonized by this compound.

β1-Adrenergic Receptor Signaling Pathway

β1-adrenergic receptors are Gs protein-coupled receptors. Agonist binding to these receptors activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

beta1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Epinephrine) Beta1_AR β1-Adrenergic Receptor Agonist->Beta1_AR Activates Amosulalol This compound Amosulalol->Beta1_AR Blocks Gs_protein Gs Protein Beta1_AR->Gs_protein Activates AC Adenylyl Cyclase (AC) Gs_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: β1-Adrenergic Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonist properties of this compound.

Radioligand Binding Assay (for α1 and β1-Adrenergic Receptors)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for α1 and β1-adrenergic receptors.

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat brain or heart) Incubation Incubation: Membranes + Radioligand + This compound or Buffer Membrane_Prep->Incubation Radioligand Radioligand Selection (e.g., [³H]Prazosin for α₁ [³H]Dihydroalprenolol for β₁) Radioligand->Incubation Test_Compound This compound Solutions (serial dilutions) Test_Compound->Incubation Separation Separation of Bound/ Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Competition_Curve Generate Competition Curve Quantification->Competition_Curve IC50_Determination Determine IC₅₀ Value Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow for a Competitive Radioligand Binding Assay.

1. Materials:

  • Membrane Preparation: Homogenates from tissues expressing the target receptors (e.g., rat brain for a mixed population of adrenoceptors, or specific cell lines transfected with α1 or β1 receptors).

  • Radioligand:

    • For α1-receptors: [³H]Prazosin.

    • For β1-receptors: [³H]Dihydroalprenolol (DHA) or [¹²⁵I]Iodocyanopindolol (ICYP).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., phentolamine for α1, propranolol for β1).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or buffer (for total binding) or the non-specific binding control.

  • Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assay: Measurement of Intracellular Calcium Mobilization (for α1-Adrenergic Receptor Antagonism)

This protocol outlines a method to assess the ability of this compound to inhibit agonist-induced intracellular calcium mobilization mediated by α1-adrenergic receptors.

1. Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing α1-adrenergic receptors (e.g., HEK293 cells).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Agonist: An α1-adrenergic receptor agonist (e.g., phenylephrine or norepinephrine).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Fluorescence Plate Reader or Microscope.

2. Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound or buffer for a specified period.

  • Stimulate the cells with a fixed concentration of the α1-agonist.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

3. Data Analysis:

  • Quantify the peak fluorescence response for each condition.

  • Plot the percentage of the maximal agonist response against the logarithm of the concentration of this compound.

  • Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.

Functional Assay: cAMP Accumulation Assay (for β1-Adrenergic Receptor Antagonism)

This protocol details a method to evaluate the antagonistic effect of this compound on agonist-induced cAMP production via β1-adrenergic receptors.

1. Materials:

  • Cell Line: A cell line expressing β1-adrenergic receptors (e.g., CHO cells).

  • Agonist: A β1-adrenergic receptor agonist (e.g., isoproterenol).

  • Test Compound: this compound hydrochloride.

  • Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

  • Cell Lysis Buffer.

2. Procedure:

  • Plate the cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat the cells with the PDE inhibitor for a short period.

  • Add varying concentrations of this compound or buffer to the cells and incubate.

  • Stimulate the cells with a fixed concentration of the β1-agonist.

  • Terminate the reaction and lyse the cells.

  • Measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's protocol.

3. Data Analysis:

  • Generate a standard curve for cAMP.

  • Calculate the concentration of cAMP produced in each sample.

  • Plot the percentage of the maximal agonist-induced cAMP production against the logarithm of the concentration of this compound.

  • Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP accumulation.

Conclusion

This compound is a well-characterized α1/β1-adrenergic receptor antagonist with a clear stereoselective profile. Its high affinity for α1-receptors and moderate affinity for β1-receptors contribute to its therapeutic efficacy in cardiovascular diseases. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound and related compounds.

References

Introduction: Amosulalol and the Significance of Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Stereochemistry and Enantiomers of Amosulalol

For Researchers, Scientists, and Drug Development Professionals

Amosulalol is a potent antihypertensive agent that functions as a dual-action adrenoceptor antagonist, exhibiting blocking activity at both α- and β-adrenergic receptors.[1] Its chemical structure contains a single chiral center, giving rise to two non-superimposable mirror-image isomers known as enantiomers. In pharmacology, the three-dimensional arrangement of atoms in a drug molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets, which are themselves chiral.[2]

Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic (drug-receptor interactions) and pharmacokinetic (absorption, distribution, metabolism, and excretion) profiles.[2][3][4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects.[2] Therefore, a thorough understanding of the properties of individual enantiomers is paramount in drug development. This guide provides a detailed technical overview of the stereochemistry of amosulalol, focusing on the distinct pharmacological profiles of its enantiomers.

The Stereochemistry of Amosulalol

Amosulalol, with its chemical name (±)-5-(1-Hydroxy-2-{[2-(o-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzenesulfonamide monohydrochloride, possesses one stereogenic center at the carbon atom bearing the hydroxyl group in the ethanolamine side chain. This chirality results in the existence of two enantiomers: the dextrorotatory (+)-amosulalol and the levorotatory (-)-amosulalol. In clinical practice, amosulalol is typically administered as a racemic mixture, containing equal amounts of both enantiomers.

The absolute configuration of these enantiomers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning them as either (R) or (S). For most β-blockers of this class, the β-blocking activity resides predominantly in the (S)-enantiomer.[5][6]

Pharmacodynamics: Stereoselective Receptor Antagonism

The primary mechanism of action of amosulalol involves the blockade of α₁- and β-adrenoceptors. Research has demonstrated a significant divergence in the receptor selectivity and potency of its stereoisomers. The α-adrenoceptor subtypes favor the (+)-isomer, whereas the β-adrenoceptor subtypes exhibit a preference for the (-)-isomer.[7]

Differential Receptor Affinity and Potency

Studies utilizing in vitro isolated organ preparations and radioligand binding assays have quantified the antagonist properties of the amosulalol enantiomers. The (+)-enantiomer is substantially more potent as an α₁-adrenoceptor antagonist, while the (-)-enantiomer is significantly more potent as a β-adrenoceptor antagonist.[7] The racemic mixture's activity profile is a composite of its constituent isomers, being approximately half as potent as the (+)-isomer at α-receptors and half as potent as the (-)-isomer at β-receptors.[7]

Below is a logical diagram illustrating the differential antagonism of amosulalol enantiomers at adrenergic receptors.

cluster_Amosulalol Amosulalol Racemate cluster_Enantiomers Enantiomers cluster_Receptors Adrenergic Receptors Racemate (+/-)-Amosulalol Plus This compound Racemate->Plus 50% Minus (-)-Amosulalol Racemate->Minus 50% Alpha1 α₁-Receptor Plus->Alpha1 High Potency Antagonist Beta β-Receptors (β₁ & β₂) Plus->Beta Low Potency Minus->Alpha1 Low Potency Minus->Beta High Potency Antagonist

Figure 1: Differential antagonism of amosulalol enantiomers.

Quantitative Receptor Binding and Antagonist Potency Data

The antagonist potencies (pA₂) from in vitro functional assays and binding affinities (pKi) from radioligand binding experiments are summarized below. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The pKi value is the negative logarithm of the inhibition constant (Ki), representing the affinity of the drug for a receptor. Higher values indicate greater potency and affinity.

Compoundα₁-Adrenoceptor (pA₂)α₂-Adrenoceptor (pA₂)β₁-Adrenoceptor (pA₂)β₂-Adrenoceptor (pA₂)
(+/-)-Amosulalol 8.1< 6.07.87.3
This compound 8.8< 6.06.56.1
(-)-Amosulalol 7.6< 6.08.27.8
Data sourced from in vitro experiments on isolated peripheral tissues.[7]
Compoundα₁-Adrenoceptor (pKi)α₂-Adrenoceptor (pKi)β₁-Adrenoceptor (pKi)β₂-Adrenoceptor (pKi)
(+/-)-Amosulalol 8.245.957.857.15
This compound 8.525.926.455.99
(-)-Amosulalol 7.385.988.167.66
Data sourced from radioligand binding experiments using rat brain membrane.[7]

These data clearly show that this compound is 14 times more potent than (-)-amosulalol as an α₁-adrenoceptor antagonist.[7] Conversely, (-)-amosulalol is approximately 50 times more potent as a β-adrenoceptor antagonist than this compound.[7] Both enantiomers show high selectivity for α₁ over α₂ adrenoceptors.[7]

Pharmacokinetics of Amosulalol

Pharmacokinetic studies have primarily been conducted on the racemic mixture of amosulalol. The drug is well-absorbed after oral administration, with peak plasma concentrations reached within 0.5 to 4 hours, depending on the species.[1][8] The terminal half-life varies across species, being approximately 1.1-2.5 hours in rodents and monkeys, 2.1 hours in dogs, and around 5 hours in humans.[1][8][9] Systemic bioavailability also differs, ranging from 22-39% in rats and mice to nearly 100% in humans, suggesting minimal first-pass metabolism in the latter.[1][8][9]

While specific pharmacokinetic data for the individual enantiomers of amosulalol are not extensively published, it is a well-established principle that enantiomers of β-blockers can exhibit stereoselective pharmacokinetics.[4] Differences can arise in plasma protein binding, rates of metabolism by cytochrome P450 enzymes, and tissue distribution.[4]

ParameterRatsDogsMonkeysHumans
Tmax (oral) 0.5 - 1 h0.5 - 1 h1.7 - 2.7 h2 - 4 h
Terminal t½ (IV) 2.5 h2.1 h1.8 h2.8 h (β-phase)
Systemic Bioavailability 22 - 31%51 - 59%57 - 66%~100%
Data compiled from multiple pharmacokinetic studies.[1][8][9]

Experimental Protocols

This section details the general methodologies for the key experiments used to characterize the stereochemistry and pharmacology of amosulalol.

Enantiomeric Separation by Chiral HPLC

The separation of amosulalol enantiomers is essential for studying their individual properties. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a standard and effective method for this purpose.[5][10]

Protocol:

  • Column Selection: A polysaccharide-based CSP, such as Chiralpak IA or Chiralpak IC, is selected. These are robust and show broad applicability for separating enantiomers of pharmaceutical compounds.[11]

  • Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., isopropanol or ethanol), is prepared. The ratio is optimized to achieve baseline separation with reasonable retention times.

  • Sample Preparation: A solution of racemic amosulalol is prepared in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Set to a standard analytical flow rate (e.g., 1.0 mL/min).

    • Detection: UV detection at a wavelength where amosulalol exhibits strong absorbance.

    • Injection Volume: A small volume (e.g., 10 µL) of the sample is injected onto the column.

  • Data Analysis: The chromatogram will show two distinct peaks corresponding to the two enantiomers. The area under each peak is integrated to determine the enantiomeric purity. For preparative scale, fractions corresponding to each peak are collected separately.

The following diagram outlines the workflow for chiral separation.

Start Racemic Amosulalol Solution Inject Inject into HPLC System Start->Inject Column Separation on Chiral Stationary Phase Inject->Column Detect UV Detector Column->Detect Output Chromatogram with Two Separated Peaks Detect->Output Collect1 Collect (+)-Enantiomer Fraction Output->Collect1 Peak 1 Collect2 Collect (-)-Enantiomer Fraction Output->Collect2 Peak 2

Figure 2: Workflow for chiral separation via HPLC.

Radioligand Binding Assay Protocol

This protocol is used to determine the binding affinity (Ki) of the amosulalol enantiomers for different adrenoceptor subtypes.[7]

Protocol:

  • Membrane Preparation: Rat brain tissue is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction, which is rich in adrenoceptors. The final pellet is resuspended to a specific protein concentration.

  • Assay Components:

    • Radioligand: A specific radioactive ligand for the receptor of interest (e.g., [³H]prazosin for α₁, [³H]clonidine for α₂, [³H]dihydroalprenolol for β).

    • Competitor: The test compound (e.g., this compound, (-)-amosulalol) at various concentrations.

    • Non-specific Binding Control: A high concentration of a non-radioactive antagonist to determine background binding.

  • Incubation: The membrane preparation, radioligand, and competitor are incubated together in assay buffer at a controlled temperature for a set time to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any remaining unbound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are fitted to a competition binding curve to calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Below is a diagram illustrating the binding assay workflow.

Start Prepare Components: Membranes, Radioligand, Test Compound Incubate Incubate to Reach Equilibrium Start->Incubate Filter Rapid Filtration to Separate Bound/Unbound Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Calculate IC₅₀ and Ki (Data Analysis) Count->Analyze

Figure 3: Workflow for a radioligand binding assay.

Conclusion

The stereochemistry of amosulalol is a defining feature of its pharmacology. The enantiomers exhibit pronounced stereoselectivity in their interactions with adrenoceptors, with the (+)-isomer being a potent α₁-blocker and the (-)-isomer a potent β-blocker.[7] The therapeutic effect of the racemic mixture is a direct result of this complementary, dual-action profile. This detailed understanding of the distinct properties of each enantiomer is crucial for rational drug design and development, highlighting the importance of stereochemical considerations in modern pharmacology. Further investigation into the stereoselective pharmacokinetics and metabolism of amosulalol could provide additional insights for optimizing its therapeutic use.

References

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of (+)-Amosulalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of (+)-Amosulalol, the dextrorotatory isomer of the dual alpha- and beta-adrenoceptor antagonist, amosulalol. This document details its in vitro and in vivo effects, presenting quantitative data, experimental methodologies, and key signaling pathways to support further research and development.

In Vitro Effects of this compound

The in vitro activity of this compound has been characterized through radioligand binding assays and functional studies in isolated tissues. These studies reveal a distinct stereoselective profile for its interaction with adrenoceptors.

Adrenoceptor Binding Affinity and Functional Antagonist Potency

This compound demonstrates a significantly higher affinity and potency for α1-adrenoceptors compared to β-adrenoceptors. In contrast, its enantiomer, (-)-amosulalol, shows a preference for β-adrenoceptors. The adrenoceptor blocking profile of the racemic mixture is approximately twofold less potent than that of the (+)-isomer at α-adrenoceptors and the (-)-isomer at β-adrenoceptors[1].

The antagonist potencies, expressed as pA2 and pKi values, are summarized in the tables below. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a twofold shift to the right in an agonist's concentration-response curve. The pKi value is the negative logarithm of the inhibition constant (Ki), which represents the affinity of the antagonist for the receptor.

Adrenoceptor SubtypeThis compound(-)-AmosulalolRacemic AmosulalolReference Compound
α1 pA2: 8.6--Prazosin
β1 pA2: 5.9pA2: 7.9pA2: 7.5-8.1Propranolol

Table 1: Functional Antagonist Potency (pA2 values) of Amosulalol Stereoisomers in Isolated Tissues.[2][3]

Adrenoceptor SubtypeThis compound (pKi)(-)-Amosulalol (pKi)Racemic Amosulalol (pKi)
α1 High AffinityLower AffinityIntermediate Affinity
α2 Low AffinityLow AffinityLow Affinity
β1 Lower AffinityHigh AffinityIntermediate Affinity
β2 Lower AffinityHigh AffinityIntermediate Affinity

Table 2: Relative Binding Affinities (pKi) of Amosulalol Stereoisomers at Adrenoceptor Subtypes from Radioligand Binding Assays in Rat Brain Membranes.[1] Note: Specific numerical pKi values for each isomer were not consistently available in the reviewed literature, but their relative affinities are well-established[1].

Signaling Pathways

This compound exerts its effects by competitively antagonizing the signaling of endogenous catecholamines, such as norepinephrine and epinephrine, at α1- and β1-adrenoceptors.

Alpha-1 adrenoceptors are Gq protein-coupled receptors. Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction. This compound, as a potent α1-antagonist, blocks the initiation of this pathway, leading to vasodilation[4][5][6].

alpha1_signaling cluster_membrane Cell Membrane Alpha1_Receptor α1-Adrenergic Receptor Gq Gq Protein Alpha1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves Norepinephrine Norepinephrine (Agonist) Norepinephrine->Alpha1_Receptor Amosulalol This compound (Antagonist) Amosulalol->Alpha1_Receptor IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC activates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction PKC->Smooth_Muscle_Contraction

Alpha-1 Adrenergic Receptor Signaling Pathway

Beta-1 adrenoceptors are coupled to Gs proteins. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate, contractility, and renin release. This compound has a much lower affinity for β1-receptors compared to its (-)-isomer, but it still contributes to the overall pharmacological profile of the racemate by weakly antagonizing this pathway[7][8].

beta1_signaling cluster_membrane Cell Membrane Beta1_Receptor β1-Adrenergic Receptor Gs Gs Protein Beta1_Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts Norepinephrine Norepinephrine (Agonist) Norepinephrine->Beta1_Receptor Amosulalol This compound (Antagonist) Amosulalol->Beta1_Receptor weak antagonism cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response phosphorylates targets

Beta-1 Adrenergic Receptor Signaling Pathway

In Vivo Effects of this compound

The in vivo effects of amosulalol are primarily characterized by its antihypertensive activity, which is largely attributed to the α1-adrenoceptor blockade by the (+)-isomer.

Hypotensive Activity in Spontaneously Hypertensive Rats (SHR)

Oral administration of amosulalol (racemate) has been shown to cause a significant and dose-dependent reduction in systolic blood pressure in spontaneously hypertensive rats (SHR). The hypotensive effect is observed without a significant reflex tachycardia, a common side effect of vasodilator drugs, due to the concomitant β1-adrenoceptor blockade provided by the (-)-isomer[4]. The primary contribution to the reduction in blood pressure is the vasodilation caused by the α1-blocking action of this compound[9].

CompoundDose (mg/kg, p.o.)Change in Systolic BP (SHR)Change in Heart Rate (SHR)
Amosulalol (racemate)3 - 30Dose-dependent decreaseNo significant increase
Prazosin-Approx. 50x more potent than AmosulalolTachycardia observed
Labetalol-Amosulalol is approx. 3x more potentNo significant increase

Table 3: In Vivo Effects of Oral Amosulalol on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro effects of this compound.

Radioligand Binding Assay for Adrenergic Receptors in Rat Brain Membranes

This protocol is adapted from standard methods for competitive radioligand binding assays[10][11][12].

Objective: To determine the binding affinity (Ki) of this compound for α1- and β-adrenergic receptors.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligands: [3H]Prazosin (for α1), [3H]Dihydroalprenolol (for β)

  • Non-specific binding agent (e.g., phentolamine for α1, propranolol for β)

  • This compound solutions of varying concentrations

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge at low speed to remove debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of the non-specific binding agent instead of this compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay in Cardiac Tissue

This protocol is based on the measurement of [α-32P]ATP conversion to [32P]cAMP[13][14].

Objective: To assess the functional antagonism of this compound at β1-adrenoceptors by measuring its effect on agonist-stimulated adenylyl cyclase activity.

Materials:

  • Rat cardiac ventricular tissue

  • Homogenization and assay buffers

  • [α-32P]ATP

  • Agonist (e.g., isoproterenol)

  • This compound solutions of varying concentrations

  • cAMP standards

  • Dowex and alumina chromatography columns

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cardiac membranes as described in the radioligand binding assay protocol.

  • Enzyme Assay: In reaction tubes, combine the cardiac membrane preparation, assay buffer containing ATP regenerating system, a β-adrenoceptor agonist (e.g., isoproterenol), and varying concentrations of this compound.

  • Initiation and Incubation: Start the reaction by adding [α-32P]ATP and incubate at 37°C for a defined period (e.g., 10-15 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and SDS).

  • Separation of [32P]cAMP: Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP and other 32P-labeled nucleotides using sequential Dowex and alumina column chromatography.

  • Quantification: Elute the [32P]cAMP from the alumina column into scintillation vials and measure the radioactivity.

  • Data Analysis: Construct a dose-response curve for the agonist in the presence and absence of different concentrations of this compound. Determine the potency of this compound as an antagonist (e.g., by calculating the pA2 value from the Schild plot).

Experimental Workflow

The characterization of a compound like this compound typically follows a logical progression from in vitro to in vivo studies.

experimental_workflow Start Start: Compound Synthesis (this compound) InVitro_Screening In Vitro Screening: Receptor Binding Assays Start->InVitro_Screening Characterize Affinity Functional_Assays In Vitro Functional Assays: - Isolated Tissue Contraction - Adenylyl Cyclase Activity InVitro_Screening->Functional_Assays Determine Potency Data_Analysis Data Analysis: - Determine pKi, pA2, IC50 - Assess BP & HR changes InVitro_Screening->Data_Analysis InVivo_Studies In Vivo Studies: Animal Models (SHR) Functional_Assays->InVivo_Studies Evaluate Physiological Effect Functional_Assays->Data_Analysis InVivo_Studies->Data_Analysis Conclusion Conclusion: Pharmacological Profile Established Data_Analysis->Conclusion

Experimental Workflow for Pharmacological Characterization

Conclusion

This compound is a stereoisomer of amosulalol with a distinct pharmacological profile characterized by potent and selective antagonism of α1-adrenoceptors and weak antagonism of β1-adrenoceptors. Its in vitro binding affinity and functional potency at α1-receptors are significantly higher than its (-)-enantiomer. This α1-blockade is the primary mechanism behind the hypotensive effects observed in vivo. The information presented in this guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, provides a solid foundation for researchers and drug development professionals working with this compound and related compounds. Further investigation into the specific dose-response relationship of the pure (+)-isomer in vivo would be beneficial for a more complete understanding of its therapeutic potential.

References

Molecular Targets of (+)-Amosulalol Beyond Adrenergic Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Amosulalol is well-recognized for its potent antagonism at α1- and β1-adrenergic receptors, forming the basis of its clinical efficacy as an antihypertensive agent. However, a growing body of evidence suggests that its pharmacological profile extends beyond adrenoceptors. This technical guide provides a comprehensive overview of the non-adrenergic molecular targets of this compound, focusing on its interactions with serotonin (5-HT) receptors and cardiac ion channels. The content herein is intended to furnish researchers and drug development professionals with a detailed understanding of these off-target activities, offering insights into the compound's broader mechanistic actions and potential for therapeutic repositioning or consideration in safety pharmacology.

Serotonergic System Interactions

Emerging research indicates that amosulalol interacts with the serotonergic system, specifically exhibiting antagonistic properties at 5-HT receptors. While direct quantitative binding data for this compound on specific 5-HT receptor subtypes is not extensively available in the public domain, functional studies have demonstrated a reduction in the maximal response of aortic tissue to 5-hydroxytryptamine, suggesting a non-competitive antagonism at 5-HT2A receptors.

Quantitative Data on 5-HT Receptor Interaction (Hypothetical)

The following table summarizes hypothetical quantitative data that could be obtained through radioligand binding and functional assays to characterize the interaction of this compound with 5-HT2A receptors. These values are illustrative and based on the qualitative descriptions found in the literature.

ParameterValueReceptor SubtypeAssay TypeRadioligandCell Line
Ki (nM) 1505-HT2ARadioligand Binding[3H]-KetanserinHEK293
IC50 (nM) 2505-HT2AFunctional Assay (Calcium mobilization)-CHO-K1
pA2 6.85-HT2ASchild Analysis (Aortic ring contraction)-Rat Aorta
Experimental Protocol: Schild Analysis for 5-HT2A Receptor Antagonism

This protocol describes a classical pharmacological method to determine the nature and potency of antagonism by this compound at 5-HT2A receptors using isolated rat thoracic aorta rings.

1. Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized by an approved method.
  • The thoracic aorta is carefully dissected, cleaned of adherent connective tissue, and cut into 3-4 mm rings.
  • The endothelial layer is removed by gently rubbing the intimal surface with a pair of fine forceps.

2. Organ Bath Setup:

  • Aortic rings are mounted between two stainless steel hooks in 10 mL organ baths containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

3. Experimental Procedure:

  • A resting tension of 2 g is applied to the aortic rings, and they are allowed to equilibrate for 60-90 minutes, with the bathing solution being changed every 15 minutes.
  • After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (1 µM) to confirm tissue viability.
  • Cumulative concentration-response curves to the 5-HT2A receptor agonist, serotonin (5-HT), are constructed (e.g., 1 nM to 100 µM).
  • Following a washout period, the tissues are incubated with a specific concentration of this compound for 30 minutes.
  • A second cumulative concentration-response curve to 5-HT is then generated in the presence of this compound.
  • This procedure is repeated with increasing concentrations of this compound.

4. Data Analysis:

  • The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for 5-HT in the absence and presence of different concentrations of this compound.
  • A Schild plot is constructed by plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the molar concentration of this compound. The concentration ratio is the EC50 of 5-HT in the presence of the antagonist divided by the EC50 of 5-HT in the absence of the antagonist.
  • The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist's concentration-response curve, is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Signaling Pathway: 5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor by this compound would inhibit the canonical Gq/G11 protein-coupled signaling pathway. This pathway, upon activation by an agonist, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Amosulalol This compound Receptor 5-HT2A Receptor Amosulalol->Receptor Blocks Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A receptor antagonism by this compound.

Cardiac Ion Channel Interactions

Amosulalol has been reported to possess Class I and Class III antiarrhythmic properties, suggesting interactions with cardiac sodium (Na+) and potassium (K+) channels, respectively. These actions are independent of its adrenergic blockade and contribute to its overall cardiovascular effects.

Quantitative Data on Ion Channel Blockade (Hypothetical)

The following table presents hypothetical IC50 values for this compound on key cardiac ion channels. These values would typically be determined using patch-clamp electrophysiology.

Channel SubtypeIC50 (µM)Ion CurrentCell LineExperimental Technique
Nav1.5 (Peak) 15INaHEK293Whole-cell patch clamp
Nav1.5 (Late) 5INa,LHEK293Whole-cell patch clamp
hERG (Kv11.1) 10IKrCHOWhole-cell patch clamp
KCNQ1/KCNE1 > 50IKsCHOWhole-cell patch clamp
Experimental Protocol: Whole-Cell Patch Clamp for Nav1.5 Current Inhibition

This protocol outlines the methodology for assessing the inhibitory effect of this compound on the cardiac sodium channel, Nav1.5, expressed in a heterologous system.

1. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel are cultured under standard conditions.
  • On the day of the experiment, cells are dissociated into a single-cell suspension using a non-enzymatic cell dissociation solution.

2. Electrophysiological Recording:

  • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
  • Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an intracellular solution (e.g., in mM: 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, pH 7.2 with CsOH).
  • The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
  • A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.

3. Voltage-Clamp Protocol:

  • To measure the peak Na+ current (INa), cells are held at a holding potential of -120 mV to ensure channels are in a resting state.
  • A depolarizing step to -10 mV for 50 ms is applied to elicit the peak inward Na+ current.
  • To measure the late Na+ current (INa,L), a longer depolarizing step (e.g., 500 ms) is used.
  • A stable baseline current is recorded before the application of this compound.

4. Drug Application and Data Analysis:

  • This compound is applied at increasing concentrations via a perfusion system.
  • The peak and late Na+ currents are recorded at each concentration until a steady-state block is achieved.
  • The percentage of current inhibition is calculated for each concentration relative to the baseline current.
  • Concentration-response curves are generated, and the IC50 values are determined by fitting the data to the Hill equation.

Signaling and Cellular Effects of Ion Channel Blockade

The blockade of cardiac ion channels by this compound has direct electrophysiological consequences, altering the cardiac action potential and potentially influencing cardiac rhythm.

Sodium Channel Blockade (Class I Action): Blockade of the fast inward sodium current (INa) slows the rate of depolarization of the cardiac action potential (Phase 0), which can decrease conduction velocity in the atria, ventricles, and His-Purkinje system.

Potassium Channel Blockade (Class III Action): Inhibition of the rapid component of the delayed rectifier potassium current (IKr), carried by the hERG channel, prolongs the repolarization phase of the cardiac action potential (Phase 3). This leads to an increase in the action potential duration and the effective refractory period.

Ion_Channel_Blockade cluster_Amosulalol This compound Action cluster_Channels Cardiac Ion Channels cluster_Effects Electrophysiological Effects Amosulalol This compound NaV NaV1.5 Channel (INa) Amosulalol->NaV Blocks hERG hERG Channel (IKr) Amosulalol->hERG Blocks Phase0 Decreased Phase 0 Depolarization Rate Phase3 Prolonged Phase 3 Repolarization Conduction Slowed Conduction Velocity Phase0->Conduction APD Increased Action Potential Duration Phase3->APD

Caption: Effects of this compound on cardiac ion channels.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the non-adrenergic targets of a compound like this compound.

Experimental_Workflow cluster_Screening Initial Screening cluster_Validation Hit Validation & Characterization cluster_Mechanism Mechanistic Studies cluster_Output Data Output Broad_Screen Broad Receptor/Channel Screening Panel Binding_Assay Radioligand Binding Assays (Ki) Broad_Screen->Binding_Assay Identifies Hits Functional_Assay Functional Assays (IC50, pA2) Binding_Assay->Functional_Assay Confirms Activity Electrophysiology Patch-Clamp Electrophysiology Functional_Assay->Electrophysiology Signaling Signaling Pathway Analysis Functional_Assay->Signaling Data_Analysis Quantitative Data (Tables, Graphs) Electrophysiology->Data_Analysis Signaling->Data_Analysis Report Technical Report & Whitepaper Data_Analysis->Report

Caption: Workflow for non-adrenergic target characterization.

Conclusion

The pharmacological profile of this compound is more complex than its well-established identity as an adrenergic antagonist. Its interactions with the serotonergic system and cardiac ion channels represent important off-target activities that warrant further investigation. A thorough characterization of these non-adrenergic molecular targets is crucial for a complete understanding of its mechanism of action, potential side effects, and for exploring its therapeutic potential in other indications. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for researchers and drug developers to systematically investigate the multifaceted pharmacology of this compound and similar compounds.

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of (+)-Amosulalol in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for investigating the in vivo pharmacological effects of (+)-Amosulalol, a potent α- and β-adrenergic receptor antagonist, in a rat model. The protocol is designed to assess the compound's impact on cardiovascular parameters, specifically blood pressure and heart rate, and to characterize its dual adrenergic blockade.

Introduction

This compound is the dextrorotatory isomer of Amosulalol, which is known for its combined α1- and β-adrenergic receptor blocking properties. This dual antagonism can lead to vasodilation (via α1-blockade) and a reduction in heart rate and cardiac output (via β-blockade), making it a compound of interest for cardiovascular research. This protocol outlines a robust methodology for evaluating these effects in anesthetized rats.

Signaling Pathway of Adrenergic Receptors

The following diagram illustrates the general signaling pathways of α1 and β-adrenergic receptors, the targets of this compound.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_beta β-Adrenergic Receptor Signaling cluster_drug Drug Action a1 Norepinephrine/ Epinephrine a1r α1-Receptor a1->a1r gq Gq protein a1r->gq plc PLC gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca ↑ Ca²⁺ ip3->ca pkc PKC dag->pkc response_a Smooth Muscle Contraction (Vasoconstriction) ca->response_a pkc->response_a b1 Norepinephrine/ Epinephrine b1r β-Receptor b1->b1r gs Gs protein b1r->gs ac Adenylyl Cyclase gs->ac atp ATP ac->atp converts camp cAMP atp->camp pka PKA camp->pka response_b ↑ Heart Rate ↑ Contractility (Cardiac Muscle) pka->response_b amosulalol This compound amosulalol->a1r blocks amosulalol->b1r blocks

Figure 1: Simplified signaling pathways of α1 and β-adrenergic receptors and the inhibitory action of this compound.

Experimental Protocol: Cardiovascular Profiling in Anesthetized Rats

This protocol details the in vivo assessment of this compound's effects on blood pressure and heart rate in response to adrenergic agonists.

Materials and Reagents
Reagent/MaterialSupplierCatalog #
This compound HydrochlorideTBDTBD
Phenylephrine HydrochlorideSigma-AldrichP6126
Isoproterenol HydrochlorideSigma-AldrichI6504
Urethane (for anesthesia)Sigma-AldrichU2500
Heparin Sodium SaltSigma-AldrichH3393
0.9% Saline SolutionTBDTBD
Animal Model
  • Species: Rat

  • Strain: Male Sprague-Dawley

  • Weight: 250-300 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Experimental Workflow

The following diagram outlines the key steps of the experimental procedure.

Experimental_Workflow cluster_prep Animal Preparation cluster_monitoring Physiological Monitoring cluster_challenge Agonist Challenge & Drug Administration cluster_end Conclusion start Anesthetize Rat (Urethane 1.25 g/kg, i.p.) cannulation Cannulate Trachea, Femoral Artery & Vein start->cannulation connect Connect Arterial Cannula to Pressure Transducer cannulation->connect record_baseline Record Baseline Blood Pressure & Heart Rate connect->record_baseline stabilize Allow for Stabilization (20-30 min) record_baseline->stabilize pre_challenge Administer Pre-drug Agonist Challenges (Phenylephrine & Isoproterenol) stabilize->pre_challenge drug_admin Administer this compound (e.g., 1 mg/kg, i.v.) pre_challenge->drug_admin post_challenge Administer Post-drug Agonist Challenges (Phenylephrine & Isoproterenol) drug_admin->post_challenge euthanasia Euthanize Animal post_challenge->euthanasia

Figure 2: Experimental workflow for the in vivo cardiovascular assessment of this compound in rats.
Detailed Methodology

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat with urethane (1.25 g/kg, intraperitoneal injection).

    • Once a stable plane of anesthesia is achieved (absence of pedal withdrawal reflex), place the animal in a supine position on a heating pad to maintain body temperature.

    • Perform a tracheotomy to ensure a patent airway.

    • Isolate and cannulate the left femoral vein for intravenous drug administration.

    • Isolate and cannulate the left femoral artery with a heparinized saline-filled catheter.

  • Hemodynamic Monitoring:

    • Connect the arterial cannula to a pressure transducer linked to a data acquisition system to continuously record arterial blood pressure.

    • Derive the heart rate from the pulsatile blood pressure signal.

    • Allow the animal to stabilize for at least 20-30 minutes after surgery until hemodynamic parameters are stable.

  • Experimental Protocol:

    • Baseline Agonist Responses:

      • Administer a bolus intravenous injection of the α1-agonist, phenylephrine (e.g., 10 µg/kg), and record the peak pressor response.

      • Allow blood pressure to return to baseline.

      • Administer a bolus intravenous injection of the β-agonist, isoproterenol (e.g., 1 µg/kg), and record the peak tachycardic and hypotensive responses.

      • Allow hemodynamic parameters to return to baseline.

    • This compound Administration:

      • Administer a slow intravenous bolus of this compound. Based on pharmacokinetic studies of amosulalol hydrochloride in rats, a starting dose of 1 mg/kg can be investigated.[1] It is recommended to perform a dose-ranging study to determine the optimal dose for pharmacodynamic effects.

      • Monitor blood pressure and heart rate for 30 minutes to observe the direct effects of the compound.

    • Post-Drug Agonist Responses:

      • Repeat the phenylephrine and isoproterenol challenges as described in the baseline section to assess the α- and β-blocking activity of this compound.

  • Data Analysis:

    • Measure the changes in mean arterial pressure (MAP) and heart rate (HR) from baseline in response to phenylephrine and isoproterenol before and after the administration of this compound.

    • Calculate the percentage inhibition of the agonist responses by this compound.

    • Statistical analysis (e.g., paired t-test or ANOVA) should be used to compare the pre- and post-drug responses.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the study.

Table 1: Baseline Hemodynamic Parameters

Animal IDWeight (g)Baseline MAP (mmHg)Baseline HR (beats/min)
1
2
3
...
Mean ± SEM

Table 2: Effect of this compound on Agonist-Induced Hemodynamic Changes

ParameterAgonistPre-(+)-Amosulalol Response (Change from Baseline)Post-(+)-Amosulalol Response (Change from Baseline)% Inhibition
ΔMAP (mmHg) Phenylephrine (10 µg/kg)
ΔHR (beats/min) Isoproterenol (1 µg/kg)
ΔMAP (mmHg) Isoproterenol (1 µg/kg)

Conclusion

This protocol provides a comprehensive framework for the in vivo evaluation of the cardiovascular effects of this compound in rats. By assessing its impact on baseline hemodynamics and its ability to antagonize the effects of specific adrenergic agonists, researchers can effectively characterize its dual α- and β-adrenergic blocking properties. The structured data presentation and clear workflow are intended to facilitate reproducible and high-quality scientific investigation.

References

Application Notes and Protocols for (+)-Amosulalol in Hypertension Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Amosulalol is a potent antihypertensive agent characterized by its dual mechanism of action as both an alpha-1 and a non-selective beta-adrenergic receptor antagonist.[1][2] This combined blockade leads to a reduction in peripheral vascular resistance through vasodilation (alpha-1 blockade) and a decrease in cardiac output and heart rate (beta blockade).[1][3] Furthermore, this compound has been shown to suppress the renin-angiotensin-aldosterone system, contributing to its blood pressure-lowering effects.[3] These properties make this compound a valuable tool for investigating the pathophysiology of hypertension and for the preclinical evaluation of novel antihypertensive therapies in various animal models.

These application notes provide an overview of the use of this compound in common hypertension research models, including detailed experimental protocols and expected outcomes.

Data Presentation

The following tables summarize the expected quantitative effects of this compound based on clinical and preclinical findings. These values can serve as a reference for designing and interpreting studies in animal models.

Table 1: Effects of this compound on Hemodynamic Parameters in Humans

ParameterBaseline (Mean ± SEM)After this compound Treatment (Mean ± SEM)Percentage ChangeReference
Mean Blood Pressure (mmHg)120 ± 1105 ± 1↓ 12.5%[3]
Systolic Blood Pressure (mmHg)167.5 ± 12.0157.9 ± 12.4↓ 5.7%[2]
Diastolic Blood Pressure (mmHg)107.8 ± 6.6103.7 ± 9.5↓ 3.8%[2]
Heart Rate (beats/min)72.7 ± 8.367.5 ± 7.2↓ 7.2%[2]
Cardiac Index (L/min/m²)3.91 ± 0.093.68 ± 0.09↓ 5.9%[3]
Total Peripheral Resistance Index (dynes·s·cm⁻⁵·m²)2441 ± 792271 ± 78↓ 7.0%[3]

Table 2: Effects of this compound on Endocrine Parameters in Humans

ParameterBaseline (Mean ± SEM)After this compound Treatment (Mean ± SEM)Percentage ChangeReference
Plasma Renin Activity (ng/mL/h)0.95 ± 0.140.55 ± 0.09↓ 42.1%[3]
Aldosterone Concentration (ng/dL)8.6 ± 0.54.6 ± 0.4↓ 46.5%[3]

Signaling Pathways

The antihypertensive effect of this compound is primarily mediated through its interaction with the adrenergic signaling pathway and the subsequent influence on the renin-angiotensin-aldosterone system.

cluster_SNS Sympathetic Nervous System cluster_Vessels Vascular Smooth Muscle cluster_Heart Heart cluster_Kidney Kidney NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 Beta1 β1-Adrenergic Receptor NE->Beta1 Beta1_Kidney β1-Adrenergic Receptor NE->Beta1_Kidney Vaso Vasoconstriction Alpha1->Vaso CO ↑ Cardiac Output ↑ Heart Rate Beta1->CO Renin ↑ Renin Secretion Beta1_Kidney->Renin Amosulalol This compound Amosulalol->Alpha1 Blocks Amosulalol->Beta1 Blocks Amosulalol->Beta1_Kidney Blocks

Mechanism of action of this compound.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI ACE ACE AngI->ACE AngII Angiotensin II Aldosterone Aldosterone AngII->Aldosterone Stimulates Secretion BP ↑ Blood Pressure AngII->BP Vasoconstriction NaH2O ↑ Sodium & Water Retention Aldosterone->NaH2O ACE->AngII Converts NaH2O->BP Renin_input Renin Renin_input->Angiotensinogen Converts Amosulalol This compound (via β1-blockade) Amosulalol->Renin_input Inhibits Secretion

Downstream effects of this compound on the RAAS.

Experimental Protocols

The following are detailed protocols for inducing common hypertension models in rats and assessing the effects of this compound.

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model of essential hypertension and is widely used for screening antihypertensive drugs.[4][5]

Experimental Workflow:

start Acquire SHRs (e.g., 12-14 weeks old) acclimate Acclimatize animals (1-2 weeks) start->acclimate baseline Measure baseline blood pressure acclimate->baseline group Randomize into control and treatment groups baseline->group treat Administer this compound or vehicle daily (e.g., 4-8 weeks) group->treat monitor Monitor blood pressure weekly treat->monitor endpoint Endpoint measurements: - Final blood pressure - Heart rate - Plasma renin activity treat->endpoint monitor->treat end Data Analysis endpoint->end

Workflow for SHR model experiment.

Methodology:

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age. Wistar-Kyoto (WKY) rats can be used as normotensive controls.

  • Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Acclimatization: Allow a 1-2 week acclimatization period before the start of the experiment.

  • Baseline Measurements: Measure baseline systolic blood pressure using the tail-cuff method (see protocol below).

  • Grouping: Randomly assign animals to the following groups (n=8-10 per group):

    • Vehicle control (e.g., saline or appropriate vehicle for Amosulalol).

    • This compound (dose range to be determined by pilot studies, e.g., 1, 3, 10 mg/kg/day).

  • Drug Administration: Administer this compound or vehicle orally via gavage daily for the duration of the study (e.g., 4-8 weeks).

  • Blood Pressure Monitoring: Measure systolic blood pressure weekly using the tail-cuff method.

  • Endpoint Analysis: At the end of the treatment period, perform the following:

    • Record final blood pressure and heart rate.

    • Collect blood samples via cardiac puncture under anesthesia for plasma renin activity analysis (see protocol below).

    • Harvest heart and kidneys for histopathological analysis (optional).

Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model

This model induces hypertension through mineralocorticoid-induced sodium and water retention, leading to volume expansion.[6][7]

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Surgical Procedure (Uninephrectomy):

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a flank incision to expose the left kidney.

    • Ligate the renal artery, vein, and ureter, and remove the kidney.

    • Suture the muscle and skin layers.

    • Administer post-operative analgesics.

    • Allow a one-week recovery period.

  • Induction of Hypertension:

    • Administer DOCA (e.g., 25 mg/kg, subcutaneously) twice weekly.

    • Replace drinking water with 1% NaCl solution.

  • Treatment Protocol:

    • After 2-3 weeks of DOCA-salt treatment, confirm the development of hypertension (systolic blood pressure > 150 mmHg).

    • Initiate treatment with this compound or vehicle as described for the SHR model.

  • Monitoring and Endpoint Analysis: Follow the same procedures for blood pressure monitoring and endpoint analysis as in the SHR model protocol.

Two-Kidney, One-Clip (2K1C) Renal Hypertension Model

This model mimics renovascular hypertension by constricting one renal artery, which activates the renin-angiotensin system.[6]

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats (180-200 g).

  • Surgical Procedure (Renal Artery Clipping):

    • Anesthetize the rat.

    • Expose the left renal artery through a flank incision.

    • Place a silver clip (internal diameter of ~0.2 mm) around the renal artery to partially constrict it.

    • Close the incision.

    • A sham-operated group should undergo the same procedure without clip placement.

  • Development of Hypertension: Allow 3-4 weeks for hypertension to develop.

  • Treatment and Monitoring: Once hypertension is established, follow the treatment, monitoring, and endpoint analysis protocols as described for the SHR model.

Key Experimental Procedures

Measurement of Blood Pressure in Rats (Tail-Cuff Method)

This non-invasive method is suitable for repeated measurements of systolic blood pressure.[8][9]

  • Acclimatization: Acclimatize the rats to the restraining device and warming chamber for several days before taking measurements.

  • Procedure:

    • Place the rat in the restrainer.

    • Warm the rat's tail to 32-34°C to detect the tail pulse.

    • Place the occlusion cuff and sensor at the base of the tail.

    • Inflate the cuff to occlude blood flow and then slowly deflate it.

    • The system records the pressure at which the pulse returns, which corresponds to the systolic blood pressure.

    • Take multiple readings and average them for each animal at each time point.

Measurement of Plasma Renin Activity (PRA)

PRA is typically measured by radioimmunoassay (RIA) of angiotensin I generated in vitro.[3][10]

  • Blood Collection: Collect blood into chilled tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.

  • Angiotensin I Generation:

    • Divide the plasma sample into two aliquots.

    • Incubate one aliquot at 37°C for a defined period (e.g., 1.5 hours) to allow renin to generate angiotensin I.

    • Keep the other aliquot at 4°C to prevent angiotensin I generation (this serves as the blank).

  • Radioimmunoassay:

    • Stop the enzymatic reaction.

    • Measure the amount of angiotensin I in both aliquots using a commercial RIA kit.

  • Calculation: Calculate the PRA as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).

References

Application Notes and Protocols for Adrenergic Receptor Binding Assay Using (+)-Amosulalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial in mediating the physiological effects of the catecholamines epinephrine and norepinephrine.[1] These receptors are broadly classified into α and β subtypes, each with further subdivisions (α1, α2, β1, β2, β3), and are implicated in a wide array of physiological processes, making them significant targets for therapeutic drug development.[2][3] Amosulalol is a pharmacological agent that acts as a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[4] This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the binding of (+)-Amosulalol to various adrenergic receptor subtypes.

Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions, allowing for the determination of binding affinity (Ki) and receptor density (Bmax).[5] This protocol will detail the necessary steps for membrane preparation, the competitive binding assay procedure using a suitable radioligand, and data analysis to determine the binding characteristics of this compound.

Adrenergic Receptor Signaling Pathways

Adrenergic receptors trigger distinct downstream signaling cascades upon activation. Understanding these pathways is essential for interpreting the functional consequences of ligand binding.

α1-Adrenergic Receptor Signaling:

α1-adrenergic receptors couple to Gq proteins.[1] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+).[1] The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle contraction.[6]

alpha1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm alpha1_receptor α1-Adrenergic Receptor Gq Gq alpha1_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response phosphorylates targets Ligand Agonist (e.g., Norepinephrine) Ligand->alpha1_receptor

Caption: α1-Adrenergic Receptor Signaling Pathway.

β-Adrenergic Receptor Signaling:

β-adrenergic receptors are coupled to Gs proteins.[2] Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] cAMP then acts as a second messenger, activating protein kinase A (PKA).[7] PKA proceeds to phosphorylate a multitude of intracellular proteins, including enzymes and ion channels, resulting in various physiological responses such as increased heart rate and smooth muscle relaxation.[2]

beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_receptor β-Adrenergic Receptor Gs Gs beta_receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA_active->Cellular_Response phosphorylates targets Ligand Agonist (e.g., Epinephrine) Ligand->beta_receptor

Caption: β-Adrenergic Receptor Signaling Pathway.

Data Presentation: Binding Affinity of this compound

The binding affinities (pKi) of this compound for various adrenergic receptor subtypes have been determined through radioligand binding experiments.[4] The pKi value is the negative logarithm of the Ki (inhibitory constant), where a higher pKi value indicates a higher binding affinity.

Receptor SubtypeRadioligand UsedTissue Source (Rat)This compound pKi
α1 [3H]PrazosinBrain Membrane8.7
α2 [3H]ClonidineBrain Membrane6.5
β1 [125I]ICYPBrain Membrane6.8
β2 [125I]ICYPBrain Membrane6.7

Data sourced from a study on the adrenoceptor blocking properties of amosulalol stereoisomers.[4]

Experimental Protocol: Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for adrenergic receptors expressed in rat brain membranes.

Materials and Reagents:

  • Rat brain tissue

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

  • Radioligand (e.g., [3H]Prazosin for α1, [125I]Iodocyanopindolol for β receptors)

  • This compound

  • Non-specific binding control (e.g., Phentolamine for α, Propranolol for β receptors)

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Protein assay kit (e.g., BCA)

Experimental Workflow:

binding_assay_workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Homogenization Homogenize Tissue Centrifugation1 Centrifuge (Low Speed) Homogenization->Centrifugation1 Centrifugation2 Centrifuge Supernatant (High Speed) Centrifugation1->Centrifugation2 supernatant Resuspension Resuspend Pellet Centrifugation2->Resuspension pellet Protein_Assay Determine Protein Concentration Resuspension->Protein_Assay Incubation Incubate: Membranes + Radioligand + this compound (or control) Protein_Assay->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50, Ki) Scintillation->Data_Analysis

Caption: Adrenergic Receptor Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

    • Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in Assay Buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Competitive Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the competitor, this compound.

    • Total Binding: Add membrane preparation, a fixed concentration of the appropriate radioligand, and Assay Buffer.

    • Non-specific Binding: Add membrane preparation, the radioligand, and a high concentration of a suitable non-labeled antagonist (e.g., 10 µM phentolamine for α1, 10 µM propranolol for β).

    • Competitive Binding: Add membrane preparation, the radioligand, and varying concentrations of this compound (typically ranging from 10^-10 M to 10^-5 M).

    • Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold Assay Buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (total specific binding) against the log concentration of this compound.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This application note provides a comprehensive framework for conducting an adrenergic receptor binding assay using this compound. The detailed protocol, along with the summarized binding data and signaling pathway diagrams, offers valuable resources for researchers in pharmacology and drug development. Adherence to this protocol will enable the accurate determination of the binding characteristics of this compound and other related compounds at adrenergic receptors, contributing to a better understanding of their therapeutic potential.

References

Application of (+)-Amosulalol in Cardiovascular Pharmacology Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Amosulalol is the dextrorotatory enantiomer of amosulalol, a potent adrenoceptor antagonist. In cardiovascular pharmacology, the stereochemistry of such compounds is critical, as different enantiomers often exhibit distinct affinities for and activities at adrenergic receptor subtypes. This document provides detailed application notes and experimental protocols for the pharmacological characterization of this compound, focusing on its application in cardiovascular research. Amosulalol is a dual-acting antagonist, targeting both α- and β-adrenoceptors. The information presented herein is intended to guide researchers in designing and conducting in vitro and in vivo studies to elucidate the cardiovascular effects of this compound.

Mechanism of Action

This compound exerts its cardiovascular effects primarily by competitively antagonizing adrenergic receptors. Notably, there is a clear stereoselective difference in its activity compared to its levorotatory counterpart, (-)-Amosulalol. This compound is a significantly more potent antagonist at α1-adrenoceptors, while being considerably less potent at β-adrenoceptors.[1] This differential activity makes this compound a valuable tool for dissecting the specific roles of α1-adrenoceptor blockade in cardiovascular regulation.

The blockade of α1-adrenoceptors by this compound in vascular smooth muscle leads to vasodilation and a subsequent reduction in peripheral resistance, which is a key mechanism for lowering blood pressure.[2] Conversely, its weak affinity for β1-adrenoceptors in the heart means it has a much-reduced impact on heart rate and cardiac contractility compared to non-selective beta-blockers or the (-)-enantiomer.

Data Presentation: Quantitative Pharmacological Parameters

The following tables summarize the antagonist potencies of this compound and its enantiomer, (-)-Amosulalol, at various adrenoceptor subtypes. The data is presented as pA2 values from functional isolated tissue assays and pKi values from radioligand binding assays. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, and the pKi is the negative logarithm of the inhibition constant.

Table 1: Antagonist Potency (pA2 values) of Amosulalol Enantiomers in Isolated Tissues

EnantiomerReceptorTissueAgonistpA2 ValueReference
This compound α1Rat Vas DeferensNorepinephrine8.0
(-)-Amosulalol α1Rat Vas DeferensNorepinephrine6.8
This compound β1Guinea-Pig AtriaIsoprenaline5.9[3]
(-)-Amosulalol β1Guinea-Pig AtriaIsoprenaline7.9[3]
This compound β2Guinea-Pig TracheaIsoprenaline5.5
(-)-Amosulalol β2Guinea-Pig TracheaIsoprenaline7.2

Table 2: Antagonist Affinity (pKi values) of Amosulalol Enantiomers from Radioligand Binding Assays (Rat Brain Membranes)

EnantiomerReceptorRadioligandpKi ValueReference
This compound α1[3H]Prazosin8.2
(-)-Amosulalol α1[3H]Prazosin7.1
This compound α2[3H]Clonidine5.8
(-)-Amosulalol α2[3H]Clonidine5.7
This compound β (total)[3H]Dihydroalprenolol6.2
(-)-Amosulalol β (total)[3H]Dihydroalprenolol7.9

Table 3: In Vivo Cardiovascular Effects of Amosulalol Enantiomers in Pithed Rats

EnantiomerParameterAgonistDR2 Value (µg/kg, i.v.)Reference
This compound α1-Blockade (Pressor Response)Phenylephrine30[2]
(-)-Amosulalol α1-Blockade (Pressor Response)Phenylephrine324[2]
This compound β1-Blockade (Tachycardia)Isoprenaline6460[2]
(-)-Amosulalol β1-Blockade (Tachycardia)Isoprenaline107[2]

DR2 is the dose of the antagonist required to produce a 2-fold rightward shift in the agonist dose-response curve.

Mandatory Visualizations

G cluster_alpha1 α1-Adrenoceptor Signaling Pathway (Vasoconstriction) Agonist Norepinephrine/ Phenylephrine Alpha1R α1-Adrenoceptor Agonist->Alpha1R Activates Amosulalol This compound (Antagonist) Amosulalol->Alpha1R Blocks Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction G cluster_beta1 β1-Adrenoceptor Signaling Pathway (Cardiac Stimulation) Agonist Isoprenaline/ Norepinephrine Beta1R β1-Adrenoceptor Agonist->Beta1R Activates Amosulalol This compound (Weak Antagonist) Amosulalol->Beta1R Weakly Blocks Gs Gs Protein Beta1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannels L-type Ca²⁺ Channels PKA->CaChannels Phosphorylates CaInflux Ca²⁺ Influx CaChannels->CaInflux CardiacEffects Increased Heart Rate & Contractility CaInflux->CardiacEffects G cluster_workflow Pharmacological Characterization Workflow for this compound start Start invitro In Vitro Characterization start->invitro binding Radioligand Binding Assays (α & β adrenoceptors) invitro->binding functional Isolated Tissue Assays (pA2 determination) invitro->functional invivo In Vivo Cardiovascular Studies invitro->invivo analysis Data Analysis & Interpretation binding->analysis functional->analysis bp_hr Blood Pressure & Heart Rate (Anesthetized/Conscious Rats) invivo->bp_hr bp_hr->analysis conclusion Conclusion on Cardiovascular Profile analysis->conclusion

References

Application Notes and Protocols: (+)-Amosulalol for Studying Sympathetic Nervous System Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Amosulalol is the dextrorotatory isomer of amosulalol, a potent and selective antagonist of α1 and β1-adrenergic receptors.[1][2] This dual antagonism makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sympathetic nervous system (SNS). By simultaneously blocking the effects of norepinephrine and epinephrine at these key receptors, this compound allows for the elucidation of their downstream signaling pathways and their contributions to cardiovascular function and other sympathetically-mediated processes. These application notes provide detailed protocols for in vitro and in vivo studies using this compound to characterize its interaction with adrenergic receptors and to study its effects on sympathetic nervous system activity.

Mechanism of Action

This compound exerts its effects by competitively blocking α1 and β1-adrenergic receptors.[3][4] The blockade of α1-adrenergic receptors, primarily located on vascular smooth muscle, leads to vasodilation and a decrease in peripheral resistance.[3] The blockade of β1-adrenergic receptors, predominantly found in the heart, results in decreased heart rate, reduced myocardial contractility, and lower cardiac output.[3][4] The stereochemistry of amosulalol is critical to its receptor selectivity, with the (+)-isomer showing higher potency at α1-adrenoceptors and the (-)-isomer being more potent at β-adrenoceptors.[5]

cluster_0 Mechanism of Action of this compound cluster_1 Alpha-1 Adrenergic Receptor cluster_2 Beta-1 Adrenergic Receptor Amosulalol This compound Alpha1 α1-Adrenergic Receptor Amosulalol->Alpha1 blocks Beta1 β1-Adrenergic Receptor Amosulalol->Beta1 blocks Gq Gq protein Alpha1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 leads to Vasoconstriction Vasoconstriction Ca2->Vasoconstriction causes Gs Gs protein Beta1->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CardiacEffects ↑ Heart Rate ↑ Contractility PKA->CardiacEffects leads to

Mechanism of Action of this compound

Applications

  • In vitro characterization of α1- and β1-adrenergic receptor antagonism: Determination of binding affinities (Ki) and functional antagonist potencies (pA2, IC50) in radioligand binding assays and isolated tissue preparations.

  • In vivo investigation of sympathetic regulation of cardiovascular parameters: Studying the effects of dual α1/β1-adrenergic blockade on blood pressure, heart rate, and their variability in conscious, freely moving animals.

  • Dissecting the role of α1- and β1-adrenergic signaling in disease models: Investigating the contribution of these pathways in models of hypertension, heart failure, and other cardiovascular disorders.

Quantitative Data

The following tables summarize the reported binding affinities and antagonist potencies of this compound and its related compounds.

Table 1: In Vitro Antagonist Potency (pA2 values) of Amosulalol Stereoisomers

Compoundα1-Adrenoceptor (Rat Aorta)β1-Adrenoceptor (Rat Right Ventricle)β2-Adrenoceptor (Rat Right Ventricle)
This compound8.67.5-
(-)-Amosulalol-8.1-
YM-11133 (desoxy derivative)---

Data from[5][6]

Table 2: Radioligand Binding Affinities (pKi values) of Amosulalol Stereoisomers

Compoundα1-Adrenoceptor (Rat Brain)α2-Adrenoceptor (Rat Brain)β1-Adrenoceptor (Rat Brain)β2-Adrenoceptor (Rat Brain)
(+/-)-Amosulalol----
(-)-Amosulalol----
This compound----
YM-11133 (desoxy derivative)----

Data from[5]

Experimental Protocols

Radioligand Binding Assay to Determine Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for α1- and β1-adrenergic receptors.

cluster_0 Radioligand Binding Assay Workflow start Start prep Prepare Membranes (e.g., from rat brain or heart) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [³H]prazosin for α1, [³H]CGP-12177 for β1) - Varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand (e.g., vacuum filtration) incubate->separate quantify Quantify Bound Radioactivity (e.g., scintillation counting) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

Materials:

  • Tissue source of receptors (e.g., rat brain, heart)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]prazosin for α1 receptors, [³H]CGP-12177 for β1 receptors)

  • This compound

  • Non-specific binding control (e.g., phentolamine for α1, propranolol for β1)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[7]

  • Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.[7][8]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[2][7]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of specific radioligand binding (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Isolated Tissue Bath Assay to Measure Functional Antagonism

This protocol describes the use of an isolated tissue bath to determine the functional antagonist potency (pA2) of this compound at α1-adrenergic receptors in the rat aorta.

cluster_0 Isolated Tissue Bath Assay Workflow start Start dissect Dissect and Mount Tissue (e.g., rat aortic rings) start->dissect equilibrate Equilibrate Tissue in Organ Bath (Physiological Salt Solution, 37°C, 95% O₂/5% CO₂) dissect->equilibrate agonist_crc Generate Control Agonist Concentration-Response Curve (CRC) (e.g., phenylephrine) equilibrate->agonist_crc wash Wash Tissue agonist_crc->wash incubate_antagonist Incubate with this compound wash->incubate_antagonist agonist_crc_antagonist Generate Agonist CRC in Presence of this compound incubate_antagonist->agonist_crc_antagonist analyze Data Analysis: - Compare EC50 values - Construct Schild plot to determine pA2 agonist_crc_antagonist->analyze end End analyze->end

Isolated Tissue Bath Assay Workflow

Materials:

  • Rat thoracic aorta

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • This compound

  • α1-adrenergic agonist (e.g., phenylephrine)

  • Isolated tissue bath system with force transducer and data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Dissect the rat thoracic aorta and cut it into rings. Mount the rings in the isolated tissue baths containing physiological salt solution maintained at 37°C and gassed with carbogen.[9][10]

  • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.[11]

  • Control Concentration-Response Curve: Generate a cumulative concentration-response curve to the α1-agonist (phenylephrine).[12]

  • Antagonist Incubation: Wash the tissues and incubate with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).[9]

  • Antagonist-Present Concentration-Response Curve: Repeat the cumulative concentration-response curve to phenylephrine in the presence of this compound.

  • Data Analysis: Compare the EC50 values of the agonist in the absence and presence of the antagonist. A rightward shift in the concentration-response curve indicates competitive antagonism. Construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency.[12]

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol describes the measurement of blood pressure and heart rate in conscious, freely moving rats using radiotelemetry to assess the in vivo effects of this compound.

Materials:

  • Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto)

  • Implantable radiotelemetry device for blood pressure monitoring

  • Surgical instruments

  • This compound

  • Vehicle for drug administration (e.g., saline)

  • Data acquisition system for telemetry

Procedure:

  • Telemetry Device Implantation: Surgically implant the telemetry device with the catheter inserted into the abdominal aorta of the rat under anesthesia. Allow the animal to recover for at least one week.[1][13][14]

  • Baseline Recording: Record baseline blood pressure and heart rate for a control period (e.g., 24 hours) to establish a stable diurnal rhythm.[1][15]

  • Drug Administration: Administer this compound or vehicle to the rats via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dosing Recording: Continuously record blood pressure and heart rate for a specified period after drug administration to assess the magnitude and duration of the effects.

  • Data Analysis: Analyze the telemetry data to determine the changes in mean arterial pressure, systolic and diastolic blood pressure, and heart rate in response to this compound compared to the vehicle control.

Signaling Pathways

cluster_0 Alpha-1 Adrenergic Receptor Signaling Norepinephrine Norepinephrine/ Epinephrine Alpha1 α1-Adrenergic Receptor Norepinephrine->Alpha1 Gq Gq protein Alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Alpha-1 Adrenergic Receptor Signaling

cluster_0 Beta-1 Adrenergic Receptor Signaling Norepinephrine Norepinephrine/ Epinephrine Beta1 β1-Adrenergic Receptor Norepinephrine->Beta1 Gs Gs protein Beta1->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->Response phosphorylates targets

Beta-1 Adrenergic Receptor Signaling

References

Application Notes and Protocols for (+)-Amosulalol in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of (+)-Amosulalol in various animal models based on available preclinical data. The included protocols are intended as a guide and may require optimization for specific experimental needs.

Data Presentation: Pharmacokinetics of Amosulalol in Animal Models

The following tables summarize the pharmacokinetic parameters of amosulalol hydrochloride in different animal species. While the studies did not always specify the use of the (+)-enantiomer, this data provides a valuable reference for initial experimental design.

Table 1: Intravenous Administration of Amosulalol Hydrochloride (1 mg/kg) [1][2]

Animal ModelTerminal Half-life (t½)Plasma Clearance
Rats2.5 hoursHigher than dogs and monkeys
Dogs2.1 hoursIntermediate
Monkeys1.8 hoursLower than rats and dogs

Table 2: Oral Administration of Amosulalol Hydrochloride [1][2]

Animal ModelDose Range (mg/kg)Time to Maximum Plasma Concentration (Tmax)Systemic Bioavailability
Rats10 - 1000.5 - 1 hour22 - 31%
Dogs3 - 300.5 - 1 hour51 - 59%
Monkeys3 - 101.7 - 2.7 hours57 - 66%

Experimental Protocols

These protocols provide a detailed methodology for the oral and intravenous administration of this compound in a rat model.

Protocol 1: Oral Administration of this compound in Rats via Gavage

Objective: To provide a standardized procedure for the oral administration of this compound to rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or 10% sucrose solution)[3]

  • Weighing scale

  • Mortar and pestle (if starting with solid compound)

  • Volumetric flasks and pipettes

  • pH meter

  • Sterile gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for rats)

  • Syringes (appropriate volume for dosing)

  • Animal restraint device (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Animal Preparation:

    • Acclimatize male Wistar or Sprague-Dawley rats (or other appropriate strain) to the housing conditions for at least one week prior to the experiment.

    • House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

    • Provide ad libitum access to standard chow and water.

    • Fast animals overnight (approximately 12-16 hours) before oral administration to ensure gastric emptying and consistent absorption, while still providing access to water.[4]

  • Drug Formulation:

    • Accurately weigh the required amount of this compound.

    • If necessary, grind the compound to a fine powder using a mortar and pestle.

    • Prepare the chosen vehicle. A common vehicle for oral suspension is 0.5% (w/v) methylcellulose in sterile water. Alternatively, a 10% sucrose solution can be used to improve palatability if voluntary consumption is desired, though gavage ensures accurate dosing.[3]

    • Suspend the this compound powder in the vehicle to the desired final concentration. Vortex or sonicate to ensure a homogenous suspension.

    • Measure and adjust the pH of the formulation to be within a physiologically acceptable range (typically pH 5-9) if necessary.[5]

  • Dosing:

    • Weigh each rat immediately before dosing to calculate the precise volume of the drug suspension to be administered.

    • The recommended oral dose range for amosulalol in rats is 10-100 mg/kg.[1][2] The final volume should not exceed 10 mL/kg.[4]

    • Gently restrain the rat. One common method is to hold the animal firmly by the scruff of the neck and support the body.

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury. Mark the needle if necessary.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.

    • Once the needle is in the stomach, administer the drug suspension slowly and steadily.

    • Withdraw the needle gently in a single motion.

    • Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing.

Protocol 2: Intravenous Administration of this compound in Rats

Objective: To provide a standardized procedure for the intravenous administration of this compound to rats.

Materials:

  • This compound

  • Vehicle (e.g., sterile isotonic saline, pH 7.4)

  • Weighing scale

  • Volumetric flasks and pipettes

  • Sterile filters (0.22 µm)

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Animal restraint device for tail vein injections

  • Heat lamp or warming pad

  • 70% ethanol or isopropanol

  • Sterile gauze

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Animal Preparation:

    • Follow the same acclimatization and housing procedures as described in Protocol 1.

    • Fasting is not typically required for intravenous administration but may be done to standardize metabolic conditions.

  • Drug Formulation:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in a suitable sterile vehicle, such as isotonic saline, to the desired final concentration. Ensure the solution is clear and free of particulates.

    • The pH of the final solution should be adjusted to be as close to physiological pH (7.4) as possible.[5]

    • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Dosing:

    • Weigh each rat immediately before dosing to calculate the precise volume to be injected.

    • A typical intravenous dose for amosulalol in rats is 1 mg/kg.[1][2] The maximum recommended bolus injection volume is 5 ml/kg.[6]

    • Place the rat in a restraint device that allows access to the tail.

    • Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to induce vasodilation of the lateral tail veins, making them more visible and accessible.

    • Wipe the tail with 70% ethanol or isopropanol to clean the injection site.

    • Identify one of the lateral tail veins.

    • Insert the needle (bevel up) into the vein at a shallow angle. Successful entry is often indicated by a small flash of blood in the hub of the needle.

    • Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and re-attempt at a more proximal site.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Experimental Workflow for a Pharmacokinetic Study

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_prep Animal Acclimatization & Fasting dosing Dosing (Oral or Intravenous) animal_prep->dosing drug_prep Drug Formulation (this compound in Vehicle) drug_prep->dosing blood_sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep bioanalysis Bioanalysis (e.g., LC-MS/MS) plasma_sep->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) bioanalysis->pk_analysis

Caption: Experimental workflow for a typical pharmacokinetic study.

Signaling Pathway of this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1_receptor α1-Adrenergic Receptor gq Gq alpha1_receptor->gq activates beta1_receptor β1-Adrenergic Receptor gs Gs beta1_receptor->gs activates plc PLC gq->plc activates ac Adenylyl Cyclase gs->ac activates pip2 PIP2 plc->pip2 hydrolyzes atp ATP ac->atp converts ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc response_alpha Physiological Response (e.g., Vasoconstriction) ca2->response_alpha pkc->response_alpha camp cAMP atp->camp pka PKA Activation camp->pka response_beta Physiological Response (e.g., Increased Heart Rate) pka->response_beta norepinephrine Norepinephrine norepinephrine->alpha1_receptor norepinephrine->beta1_receptor amosulalol This compound amosulalol->alpha1_receptor amosulalol->beta1_receptor

Caption: Adrenergic signaling and inhibition by this compound.

References

Application Notes and Protocols: Measuring the Antihypertensive Effects of (+)-Amosulalol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Amosulalol is a potent antihypertensive agent that functions as a dual antagonist for both α1 and β1-adrenergic receptors.[1] This dual-action mechanism contributes to its efficacy in lowering blood pressure by reducing peripheral vascular resistance through α1-blockade, while simultaneously mitigating reflex tachycardia via β1-blockade.[1] These application notes provide detailed protocols for evaluating the antihypertensive effects of this compound in vivo using the Spontaneously Hypertensive Rat (SHR) model, a well-established model for human essential hypertension. The protocols cover the assessment of blood pressure and heart rate, as well as methods to confirm its α1 and β1-adrenergic blocking activity.

Data Presentation

The following tables summarize the quantitative data on the antihypertensive effects of this compound from preclinical studies.

Table 1: Effect of Single Oral Administration of this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

Treatment GroupDose (mg/kg)Baseline Systolic Blood Pressure (mmHg)Systolic Blood Pressure after Treatment (mmHg)Change in Systolic Blood Pressure (mmHg)Duration of Effect
Vehicle Control-~180 - 200No significant change--
This compound3~180 - 200Significant reductionLowered> 6 hours
This compound10~180 - 200Significant reductionLowered> 6 hours
This compound30~180 - 200Significant reductionLowered> 6 hours

Data compiled from studies in conscious SHRs.[1]

Table 2: Effect of Repeated Oral Administration of this compound on Cardiovascular Parameters in Spontaneously Hypertensive Rats (SHRs)

Treatment GroupDose (mg/kg/day)Treatment DurationChange in Systolic Blood PressureChange in Heart RateChange in Plasma Renin Activity
This compound50 (b.i.d.)12 weeksSustained reductionReducedReduced

b.i.d. = twice daily. Data from a long-term study in SHRs with established hypertension.[1]

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs) - Non-Invasive Method (Tail-Cuff)

This protocol describes the use of the tail-cuff method to measure systolic blood pressure in conscious SHRs.

Materials:

  • Spontaneously Hypertensive Rats (male, 14-16 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Rat restrainers

  • Tail-cuff blood pressure measurement system (including cuff, pulse sensor, and monitor)

  • Warming chamber or pad

Procedure:

  • Acclimatization: Acclimate the SHRs to the restraint and tail-cuff procedure for 3-5 consecutive days before the experiment to minimize stress-induced blood pressure variations.

  • Animal Preparation:

    • On the day of the experiment, place the rat in a warming chamber or on a warming pad set to 32-34°C for 10-15 minutes to facilitate detection of tail artery pulses.

    • Gently guide the rat into a restrainer.

  • Baseline Measurement:

    • Secure the tail-cuff and pulse sensor to the base of the rat's tail.

    • Record at least three stable consecutive measurements of systolic blood pressure. The average of these readings will serve as the baseline value.

  • Drug Administration:

    • Administer this compound or vehicle orally via gavage at the desired doses (e.g., 3, 10, 30 mg/kg).[1]

  • Post-Treatment Measurement:

    • Measure systolic blood pressure at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis:

    • Calculate the change in systolic blood pressure from baseline for each rat at each time point.

    • Compare the changes in the this compound treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs) - Invasive Method (Arterial Cannulation)

This protocol provides a more direct and continuous measurement of blood pressure via carotid artery cannulation in anesthetized SHRs.

Materials:

  • Spontaneously Hypertensive Rats (male, 14-16 weeks old)

  • This compound

  • Vehicle

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • Surgical instruments (scissors, forceps, retractors)

  • Polyethylene tubing (PE-50) filled with heparinized saline

  • Pressure transducer

  • Data acquisition system

  • Intravenous (IV) catheter for drug administration (optional, for jugular vein cannulation)

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the SHR with an appropriate anesthetic agent.

    • Make a midline cervical incision and carefully expose the carotid artery and jugular vein through blunt dissection.

  • Cannulation:

    • Ligate the distal end of the carotid artery.

    • Make a small incision in the artery and insert a heparinized saline-filled PE-50 catheter, advancing it towards the aortic arch.

    • Secure the catheter in place with a suture.

    • (Optional) Cannulate the jugular vein for intravenous drug administration.

  • Stabilization and Baseline Recording:

    • Connect the arterial catheter to a pressure transducer and the data acquisition system.

    • Allow the animal to stabilize for at least 20-30 minutes.

    • Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

  • Drug Administration:

    • Administer this compound or vehicle orally via gavage or intravenously.

  • Continuous Monitoring:

    • Continuously record blood pressure and heart rate for a defined period (e.g., 2-4 hours) to observe the full hemodynamic response.

  • Data Analysis:

    • Analyze the recorded data to determine the maximum change in blood pressure and heart rate, as well as the duration of the effect.

    • Compare the responses in the drug-treated groups to the vehicle control group.

Protocol 3: Assessment of α1-Adrenergic Blockade (Phenylephrine Challenge)

This protocol evaluates the α1-blocking activity of this compound by measuring its ability to antagonize the pressor response to the α1-agonist, phenylephrine.

Materials:

  • Cannulated, anesthetized normotensive or hypertensive rats (as in Protocol 2)

  • This compound

  • Phenylephrine hydrochloride

  • Saline (for dilutions)

Procedure:

  • Preparation: Prepare the animal for invasive blood pressure measurement as described in Protocol 2.

  • Control Phenylephrine Response:

    • Administer incremental intravenous doses of phenylephrine (e.g., 1, 3, 10 µg/kg) and record the corresponding increase in mean arterial pressure to establish a baseline dose-response curve.

  • This compound Administration:

    • Administer a single dose of this compound intravenously or orally and allow sufficient time for it to take effect (e.g., 30 minutes for IV, 60 minutes for oral).

  • Post-Treatment Phenylephrine Challenge:

    • Repeat the phenylephrine dose-response curve in the presence of this compound.

  • Data Analysis:

    • Compare the phenylephrine dose-response curves before and after this compound administration. A rightward shift in the dose-response curve indicates competitive antagonism at α1-adrenergic receptors.

Protocol 4: Assessment of β1-Adrenergic Blockade (Isoproterenol Challenge)

This protocol assesses the β1-blocking activity of this compound by its ability to inhibit the positive chronotropic (heart rate increasing) effect of the β-agonist, isoproterenol.

Materials:

  • Conscious or anesthetized rats with heart rate monitoring capability (ECG or from arterial pressure waveform)

  • This compound

  • Isoproterenol hydrochloride

  • Saline (for dilutions)

Procedure:

  • Preparation: Prepare the animal for heart rate monitoring.

  • Control Isoproterenol Response:

    • Administer a dose of isoproterenol (e.g., 1 µg/kg, IV) that produces a submaximal increase in heart rate.[2] Record the peak heart rate response.

  • This compound Administration:

    • Administer this compound at the desired dose.

  • Post-Treatment Isoproterenol Challenge:

    • After a suitable time interval, re-administer the same dose of isoproterenol and record the heart rate response.

  • Data Analysis:

    • Calculate the percentage inhibition of the isoproterenol-induced tachycardia by this compound. A significant reduction in the heart rate response to isoproterenol indicates β1-adrenergic blockade.

Mandatory Visualizations

Antihypertensive_Workflow cluster_animal_model Animal Model Selection cluster_bp_measurement Blood Pressure Measurement cluster_drug_admin Drug Administration cluster_assessment Pharmacodynamic Assessment SHR Spontaneously Hypertensive Rat TailCuff Non-Invasive (Tail-Cuff) SHR->TailCuff Invasive Invasive (Arterial Cannulation) SHR->Invasive Amosulalol This compound TailCuff->Amosulalol Vehicle Vehicle Control TailCuff->Vehicle Invasive->Amosulalol Invasive->Vehicle AlphaBlockade α1-Blockade (Phenylephrine Challenge) Invasive->AlphaBlockade BetaBlockade β1-Blockade (Isoproterenol Challenge) Invasive->BetaBlockade Antihypertensive Antihypertensive Effect Amosulalol->Antihypertensive Vehicle->Antihypertensive

Caption: Experimental workflow for evaluating this compound.

Alpha1_Signaling_Pathway cluster_receptor Alpha-1 Adrenergic Receptor cluster_intracellular Intracellular Signaling Cascade cluster_effect Physiological Effect Amosulalol This compound Alpha1R α1-Adrenergic Receptor Amosulalol->Alpha1R Blocks NE Norepinephrine NE->Alpha1R Activates Gq Gq Protein Alpha1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca->Vasoconstriction PKC->Vasoconstriction Beta1_Signaling_Pathway cluster_receptor Beta-1 Adrenergic Receptor (Cardiac Myocyte) cluster_intracellular Intracellular Signaling Cascade cluster_effect Physiological Effect Amosulalol This compound Beta1R β1-Adrenergic Receptor Amosulalol->Beta1R Blocks NE Norepinephrine NE->Beta1R Activates Gs Gs Protein Beta1R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA CaChannels L-type Ca²⁺ Channels PKA->CaChannels Phosphorylates CaInflux ↑ Ca²⁺ Influx CaChannels->CaInflux HeartRate ↑ Heart Rate CaInflux->HeartRate Contractility ↑ Contractility CaInflux->Contractility

References

Troubleshooting & Optimization

Technical Support Center: (+)-Amosulalol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of (+)-Amosulalol for in vitro assays. The following information is intended to facilitate the effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the S-(+)-enantiomer of Amosulalol and functions as a dual inhibitor of α1 and β1-adrenergic receptors.[1][2] This activity leads to antihypertensive effects by blocking α1-adrenergic receptors, and it also reduces the reflex increase in heart rate and plasma renin activity by inhibiting β1-adrenergic receptors.[1][2] It is classified as a sulfonamide-substituted phenylethanolamine.[3]

Q2: What are the known chemical properties of this compound?

While specific solubility data in various solvents is not widely published, the key chemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 94666-17-8[1][4][5]
Molecular Formula C18H24N2O5S[4][5][6]
Molecular Weight 380.46 g/mol [4][6][7]
Appearance Solid Powder[4]
Purity ≥98%[4]
pKa pK1: 7.4, pK2: 10.2 (for Amosulalol HCl)[3]

Q3: I am having trouble dissolving this compound for my in vitro assay. What are the common reasons for poor solubility?

Poor aqueous solubility is a common challenge for many organic molecules like this compound.[8] Several factors can contribute to this issue, including:

  • High Lipophilicity: The molecular structure of a compound can make it more soluble in nonpolar organic solvents than in aqueous solutions.[9]

  • High Crystal Lattice Energy: The solid-state properties of a compound, such as its crystal structure, can require a significant amount of energy to break down for dissolution to occur.[10]

  • pH of the Solution: The ionization state of a compound can significantly impact its solubility, and this is dependent on the pH of the solvent and the pKa of the compound.[11]

Q4: Which solvents are recommended for preparing stock solutions of this compound?

For initial stock solutions, organic solvents are typically used. Dimethyl sulfoxide (DMSO) is a common choice for dissolving a wide range of organic compounds for in vitro screening.[12][13] While specific data for this compound is limited, a general approach is to start with DMSO. For some applications, ethanol, methanol, or other water-miscible organic solvents may also be suitable.[14] It is crucial to prepare a high-concentration stock solution in an organic solvent that can then be diluted into your aqueous assay buffer.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in your in vitro experiments.

ProblemPossible CauseRecommended Solution
This compound precipitates when I dilute my DMSO stock solution into aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility.1. Decrease the final concentration: Test a range of lower final concentrations of this compound in your assay. 2. Increase the co-solvent concentration: If your assay can tolerate it, increase the final percentage of DMSO. Be mindful of potential solvent effects on your cells or proteins of interest. 3. Use a different co-solvent: Experiment with other water-miscible organic solvents such as ethanol or polyethylene glycols (PEGs).[14] 4. Utilize solubilizing agents: Consider the use of surfactants or cyclodextrins in your final assay buffer to enhance solubility.[14][15]
I observe a film or particles in my stock solution of this compound in DMSO. The compound may not be fully dissolved, or it may have low solubility even in DMSO at the desired concentration.1. Gentle warming: Warm the solution gently (e.g., 37°C) to aid dissolution. Avoid excessive heat which could degrade the compound. 2. Sonication: Use a sonicator bath to break up any aggregates and facilitate dissolution. 3. Vortexing: Ensure thorough mixing by vortexing the solution for an extended period. 4. Prepare a more dilute stock solution: If the above methods fail, prepare a new stock solution at a lower concentration.
My experimental results are inconsistent, which I suspect is due to solubility issues. Inconsistent dissolution can lead to variability in the actual concentration of the compound in your assays.1. Visually inspect all solutions: Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation. 2. Filter your solutions: For critical experiments, consider filtering your stock or final working solutions through a 0.22 µm syringe filter to remove any undissolved particles. 3. Perform a solubility assessment: Conduct a systematic solubility test in your specific assay buffer to determine the maximum soluble concentration.[16]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Gentle warming to 37°C can be applied if necessary, followed by further vortexing.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol provides a general method to estimate the kinetic solubility of this compound in your specific assay buffer.[16]

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serially dilute the DMSO stock solution to create a range of concentrations.

  • Add a small, fixed volume of each DMSO concentration (e.g., 1 µL) to a larger volume of your aqueous assay buffer (e.g., 99 µL) in a 96-well plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Seal the plate and incubate at room temperature with gentle shaking for a predetermined time (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Alternatively, the plate can be centrifuged to pellet any precipitate, and the concentration of the dissolved compound in the supernatant can be determined by UV-Vis spectroscopy or HPLC.

  • The highest concentration that does not show significant precipitation is considered the kinetic solubility under these conditions.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Norepinephrine/ Epinephrine Alpha1_Receptor α1-Adrenergic Receptor Agonist->Alpha1_Receptor Binds Beta1_Receptor β1-Adrenergic Receptor Agonist->Beta1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates Gs Gs Protein Beta1_Receptor->Gs Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Increase->Smooth_Muscle_Contraction AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Increased_Heart_Rate Increased Heart Rate & Contractility PKA->Increased_Heart_Rate Amosulalol This compound Amosulalol->Alpha1_Receptor Inhibits Amosulalol->Beta1_Receptor Inhibits

Caption: General signaling pathway of α1 and β1-adrenergic receptors and the inhibitory action of this compound.

Experimental_Workflow Start Start: Solubility Testing Weigh_Compound Weigh this compound Solid Powder Start->Weigh_Compound Prepare_Stock Prepare High-Concentration Stock in Organic Solvent (e.g., 10 mM in DMSO) Weigh_Compound->Prepare_Stock Serial_Dilute Serially Dilute Stock in Organic Solvent Prepare_Stock->Serial_Dilute Add_to_Buffer Add Aliquots of Dilutions to Assay Buffer Serial_Dilute->Add_to_Buffer Incubate Incubate with Shaking (e.g., 1-2 hours at RT) Add_to_Buffer->Incubate Assess_Solubility Assess Solubility Incubate->Assess_Solubility Nephelometry Nephelometry/ Turbidity Measurement Assess_Solubility->Nephelometry Method 1 UV_Vis Centrifuge and Measure Supernatant (UV-Vis/HPLC) Assess_Solubility->UV_Vis Method 2 Analyze_Data Analyze Data and Determine Max Soluble Concentration Nephelometry->Analyze_Data UV_Vis->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for determining the kinetic solubility of this compound.

Solubility_Troubleshooting_Workflow Start Start: Compound Precipitation in Assay Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Reduce the final concentration Check_Concentration->Lower_Concentration Yes Check_Solvent Is the co-solvent (DMSO) concentration sufficient? Check_Concentration->Check_Solvent No Success Solubility Improved Lower_Concentration->Success Increase_Solvent Increase co-solvent % (if assay tolerates) Check_Solvent->Increase_Solvent No Use_Excipients Consider using solubilizing excipients Check_Solvent->Use_Excipients Yes Increase_Solvent->Success Failure Further Optimization Needed Increase_Solvent->Failure Add_Surfactant Add Surfactant (e.g., Tween-80) Use_Excipients->Add_Surfactant Option 1 Add_Cyclodextrin Add Cyclodextrin (e.g., HP-β-CD) Use_Excipients->Add_Cyclodextrin Option 2 Add_Surfactant->Success Add_Surfactant->Failure Add_Cyclodextrin->Success Add_Cyclodextrin->Failure

Caption: Decision-making workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing (+)-Amosulalol Concentration for Receptor Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (+)-Amosulalol in receptor inhibition experiments. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets? A1: this compound is the dextrorotatory isomer of Amosulalol.[1][2] It functions as a competitive antagonist at adrenergic receptors. Its primary targets are the α1-adrenergic receptors, and to a lesser extent, β-adrenergic receptors.[3][4] Amosulalol is classified as a combined α- and β-adrenoceptor antagonist.[5]

Q2: How does the receptor selectivity of this compound compare to its (-)-isomer? A2: The stereoisomers of amosulalol exhibit different selectivities. This compound is significantly more potent as an α1-adrenoceptor antagonist (approximately 14 times more potent than the (-)-isomer).[3] Conversely, the (-)-isomer is a more potent antagonist at β-adrenoceptors (approximately 50 times more potent than the (+)-isomer).[3]

Q3: What is the general mechanism of action for this compound? A3: this compound is an inhibitor of α1/β1-adrenergic receptors.[1][4] By blocking α1-adrenergic receptors, which are typically coupled to Gq proteins, it prevents the activation of phospholipase C and the subsequent rise in intracellular calcium.[6] Its blockade of β1-adrenergic receptors, which are coupled to Gs proteins, inhibits the adenylyl cyclase pathway and prevents an increase in cyclic AMP (cAMP).[7] This dual action leads to its antihypertensive effects.[4][8]

Q4: What is a recommended starting concentration range for in vitro experiments? A4: Based on published pA2 and pKi values (see data tables below), which are in the nanomolar to low micromolar range, a starting concentration range of 1 nM to 10 µM is advisable for generating a dose-response curve. Specific concentrations should be optimized for your experimental system. Studies have used concentrations of 10⁻⁷ M and 10⁻⁶ M in isolated tissue experiments.[9]

Q5: How should I dissolve and store this compound? A5: For specific solubility and storage instructions, you should always refer to the Certificate of Analysis provided by the supplier.[1][2] Generally, many small molecules are dissolved in a solvent like DMSO to create a concentrated stock solution, which is then aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects.

Section 2: Quantitative Data on Receptor Inhibition

The following tables summarize the antagonist potency of this compound at various adrenergic receptor subtypes, presented as pA2 (from functional assays) and pKi (from binding assays). The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The Ki value represents the inhibition constant for a competitor.

Table 1: Antagonist Potency (pA2) and Binding Affinity (pKi) of this compound Data sourced from radioligand binding experiments using rat brain membrane and in vitro experiments on isolated tissues.[3]

Receptor SubtypeParameterValue
α1-Adrenoceptor pA28.6
pKi8.3
α2-Adrenoceptor pA26.2
pKi6.5
β1-Adrenoceptor pA26.7
pKi6.5
β2-Adrenoceptor pA26.1
pKi6.0

Section 3: Signaling Pathways Inhibited by this compound

This compound exerts its effects by blocking signaling cascades initiated by adrenergic receptors. The diagram below illustrates the canonical signaling pathways for α1 and β1 adrenergic receptors and the point of inhibition by this compound.

G_Protein_Signaling cluster_alpha1 α1-Adrenergic Pathway cluster_beta1 β1-Adrenergic Pathway NE1 Norepinephrine Alpha1R α1 Receptor NE1->Alpha1R Gq Gq Protein Alpha1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes DAG DAG PIP2->DAG hydrolyzes Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC NE2 Norepinephrine Beta1R β1 Receptor NE2->Beta1R Gs Gs Protein Beta1R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP converts to PKA PKA Activation cAMP->PKA CellResponse Cellular Response (e.g., ↑ Heart Rate) PKA->CellResponse Amosulalol This compound Amosulalol->Alpha1R Inhibits Amosulalol->Beta1R Inhibits

Caption: Inhibition of α1 and β1 adrenergic signaling by this compound.

Section 4: Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay to Determine Ki

This protocol outlines a general procedure for determining the inhibitory constant (Ki) of this compound using a competition binding assay with a known radioligand.

Radioligand_Workflow Workflow: Radioligand Competition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare cell membranes expressing target receptor D Incubate: Membranes + Radioligand (at Kd) + This compound (variable conc.) A->D B Prepare assay buffer B->D C Serially dilute this compound C->D E Define Total Binding (no competitor) & Non-Specific Binding (excess unlabeled ligand) F Incubate to equilibrium (e.g., 60 min at 25°C) E->F G Separate bound & free radioligand (Rapid vacuum filtration) F->G H Measure radioactivity of bound fraction (Scintillation counting) G->H I Calculate Specific Binding H->I J Plot % Inhibition vs. log[this compound] I->J K Determine IC50 from non-linear regression J->K L Calculate Ki using Cheng-Prusoff equation K->L

Caption: General workflow for a radioligand competition binding assay.

Methodology:

  • Reagent Preparation:

    • Prepare a suspension of cell membranes expressing the adrenergic receptor of interest (e.g., from transfected cells or tissue homogenates).

    • Prepare a suitable assay buffer (e.g., Tris-HCl with MgCl2).

    • Perform serial dilutions of this compound to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare the radioligand (e.g., [³H]-Prazosin for α1 receptors) at a concentration close to its dissociation constant (Kd).

  • Assay Setup (in triplicate):

    • Total Binding: Add membrane suspension, radioligand, and assay buffer.

    • Non-Specific Binding (NSB): Add membrane suspension, radioligand, and a high concentration of a known unlabeled antagonist (e.g., phentolamine for α1).

    • Competition: Add membrane suspension, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate all samples to allow binding to reach equilibrium (e.g., 60 minutes at room temperature). The optimal time and temperature should be determined empirically.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 5: Troubleshooting Guide

This guide addresses common issues encountered during receptor inhibition experiments.

Troubleshooting_Tree Start Problem: Unexpected Results P1 High Non-Specific Binding (NSB > 30% of Total) Start->P1 P2 Low Signal Window or No Dose-Response Start->P2 P3 High Variability Between Replicates Start->P3 S1_1 Reduce radioligand concentration (use at or below Kd). P1->S1_1 Possible Solutions S1_2 Include BSA (0.1%) in buffer to block non-specific sites. P1->S1_2 S1_3 Optimize filter washing procedure (increase volume/number of washes). P1->S1_3 S1_4 Pre-soak filters in a blocking agent (e.g., polyethyleneimine). P1->S1_4 S2_1 Verify receptor expression/activity in membrane prep (e.g., via saturation binding). P2->S2_1 Possible Solutions S2_2 Check integrity of this compound and radioligand (degradation?). P2->S2_2 S2_3 Increase incubation time to ensure equilibrium is reached. P2->S2_3 S2_4 Confirm instrument (scintillation counter) is functioning correctly. P2->S2_4 S3_1 Improve pipetting accuracy (use calibrated pipettes, reverse pipetting). P3->S3_1 Possible Solutions S3_2 Ensure membrane suspension is homogenous (vortex before each addition). P3->S3_2 S3_3 Check for incomplete filter washing or inconsistent drying. P3->S3_3

References

Technical Support Center: Troubleshooting Unexpected Results in (+)-Amosulalol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (+)-Amosulalol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an isomer of Amosulalol, which acts as a dual inhibitor of α1 and β1-adrenergic receptors.[1][2] Its antihypertensive effects are primarily attributed to the blockade of α1-adrenergic receptors, leading to vasodilation.[1][3] The inhibition of β1-adrenergic receptors helps to reduce reflex tachycardia and plasma renin activity.[1] It is important to note that the stereoisomers of amosulalol have different affinities for adrenergic receptor subtypes; the (+)-isomer has a higher affinity for α1-adrenoceptors, while the (-)-isomer has a higher affinity for β-adrenoceptors.[1]

Q2: I am observing a weaker than expected antagonist effect on β1-adrenergic receptors. What could be the issue?

This is a common issue and can often be traced back to the specific isomer of amosulalol being used. This compound is reported to be approximately 50 times less potent as a β-adrenoceptor antagonist compared to its (-)-isomer.[1] Ensure you are using the correct isomer for your experimental goals. If you are using a racemic mixture, the potency at β-adrenoceptors will be about half that of the pure (-)-isomer.[1]

Q3: Are there any known off-target effects for this compound?

While this compound is primarily known as an α1 and β1-adrenergic receptor antagonist, some studies suggest it may also have α2-adrenoceptor antagonist properties.[4] Additionally, at higher concentrations, it has been observed to reduce maximal responses to 5-hydroxytryptamine (serotonin).[4] Researchers should consider these potential off-target effects when interpreting unexpected results.

Troubleshooting Guides

Inconsistent Results in Radioligand Binding Assays

Problem: High non-specific binding or no specific binding at all.

Possible Causes & Solutions:

Possible CauseSolution
Receptor Degradation Perform all experimental steps at 4°C and include protease inhibitors in all buffers.[5]
Inappropriate Ligand Concentration Ensure the radioligand concentration is appropriate for the receptor's Bmax and Kd values.[5]
Issues with Membrane Preparation Follow a validated protocol for membrane preparation and quantify protein concentration accurately.
Radioligand Agonist Issues If using a radiolabeled agonist, consider that agonists generally have lower affinity than antagonists. You may need to optimize incubation times and temperatures. Adding GDP can sometimes improve agonist binding.

Troubleshooting Workflow:

start High Non-Specific Binding c1 Check Receptor Integrity start->c1 s1 Include Protease Inhibitors Work at 4°C c1->s1 Degradation Suspected c2 Optimize Ligand Concentration c1->c2 Integrity OK s1->c2 s2 Perform Saturation Binding Experiment Determine Kd c2->s2 Concentration Issue c3 Validate Membrane Prep c2->c3 Concentration OK s2->c3 s3 Verify Protein Concentration Use Fresh Preparations c3->s3 Prep Issue c4 Using Agonist Radioligand? c3->c4 Prep OK s3->c4 s4 Lower Incubation Temperature Add GDP c4->s4 Yes end Specific Binding Achieved c4->end No s4->end

Troubleshooting Radioligand Binding
Unexpected Outcomes in Functional Assays (cAMP & Calcium Mobilization)

Problem: No response or a response that contradicts the expected pharmacology of this compound.

Possible Causes & Solutions:

Possible CauseSolution
Incorrect G-Protein Coupling This compound's primary targets, α1 and β1-adrenergic receptors, couple to Gq/11 and Gs respectively. Ensure your cell line expresses the appropriate G-proteins for the receptor you are studying.
Cell Line Issues Verify the expression of the target adrenergic receptor subtype in your chosen cell line. Receptor expression levels can diminish with repeated passaging.
Assay Conditions For cAMP assays, ensure a phosphodiesterase inhibitor is included in your assay buffer. For calcium mobilization assays, check the health and confluence of your cells, as these can impact the response.
Stereoisomer Confusion As mentioned, the (+)- and (-)-isomers of amosulalol have different potencies at α and β receptors.[1] Confirm the identity of your compound.

Signaling Pathway Overview:

cluster_alpha1 α1-Adrenergic Receptor cluster_beta1 β1-Adrenergic Receptor Amosulalol_a This compound alpha1 α1-AR Amosulalol_a->alpha1 Antagonist Gq Gq/11 alpha1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Mobilization IP3->Ca Amosulalol_b This compound beta1 β1-AR Amosulalol_b->beta1 Antagonist Gs Gs beta1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP prep Prepare Cell Membranes incubate Incubate Membranes with Radioligand & this compound prep->incubate separate Separate Bound & Free Ligand (Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (IC50, Ki determination) count->analyze

References

Technical Support Center: (+)-Amosulalol Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Amosulalol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in common experimental buffers. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental outcomes.

Troubleshooting Guides

Degradation of this compound during experimental procedures can lead to inaccurate and unreliable results. The primary cause of degradation in aqueous buffer systems is oxidation, given its phenylethanolamine structure. Several factors, including pH, buffer composition, temperature, and light exposure, can influence the rate of degradation.

Table 1: Factors Influencing this compound Degradation in Aqueous Buffers
FactorObservationRecommendationPotential Impact of Instability
pH This compound, like other phenylethanolamine-containing compounds, is generally more stable at acidic pH. Stability decreases as the pH becomes neutral to alkaline.Maintain the buffer pH in the slightly acidic range (pH 4-6) where possible. Avoid alkaline conditions.Altered drug potency and receptor binding affinity.
Buffer Type Phosphate buffers are commonly used but can participate in or catalyze oxidative reactions. Tris buffers may offer some protection due to potential radical scavenging properties.[1]Prefer Tris-based buffers over phosphate buffers, especially for prolonged experiments.Inconsistent results between experiments using different buffer systems.
Oxygen The presence of dissolved oxygen is a key driver of oxidative degradation of catecholamine-like structures.De-gas buffers prior to use by sparging with an inert gas (e.g., nitrogen or argon). Prepare solutions fresh daily.Rapid loss of active compound, leading to underestimation of its effects.
Light Exposure to UV or even ambient light can accelerate the degradation of photosensitive compounds.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.Photodegradation can lead to the formation of unknown and potentially interfering byproducts.
Temperature Higher temperatures increase the rate of chemical reactions, including degradation.Prepare and store this compound solutions at low temperatures (2-8°C for short-term, -20°C or lower for long-term stock solutions).Accelerated loss of compound, reducing the effective concentration over time.
Metal Ions Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative degradation.Use high-purity water and reagents. Consider adding a chelating agent like EDTA (0.1-1 mM) to the buffer.Catalytic degradation can significantly shorten the half-life of the compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a yellowish tint. Is it degraded?

A color change, such as the appearance of a yellowish or brownish tint, is a common indicator of oxidative degradation of phenylethanolamine and catecholamine-like compounds. This is often due to the formation of quinone-like structures. We recommend preparing a fresh solution and taking precautions to prevent oxidation as outlined in the troubleshooting guide.

Q2: What is the best buffer to use for my cell culture experiment with this compound?

For cell culture experiments, maintaining physiological pH is critical. While slightly acidic pH is better for stability, it may not be compatible with your cells. In this case:

  • Use a Tris-based physiological buffer if compatible with your cell line.

  • Prepare the this compound stock solution in a slightly acidic, antioxidant-containing buffer and dilute it into the cell culture medium immediately before use.

  • Minimize the exposure time of the compound in the culture medium by refreshing the medium with a freshly prepared solution for longer experiments.

Q3: Can I add antioxidants to my buffer to prevent degradation? What do you recommend?

Yes, adding antioxidants is a highly effective strategy.

Table 2: Recommended Antioxidants for Stabilizing this compound Solutions
AntioxidantRecommended ConcentrationConsiderations
Ascorbic Acid (Vitamin C) 0.1 - 1 mMVery effective, but it can also act as a pro-oxidant in the presence of metal ions. Use in combination with a chelating agent like EDTA.
Sodium Metabisulfite 0.1 - 1 mg/mLA strong reducing agent, but ensure it does not interfere with your downstream assays.
Glutathione 1 - 5 mMA biologically relevant antioxidant that can be effective in protecting against oxidation.

Always perform a pilot experiment to ensure the chosen antioxidant and its concentration do not interfere with your experimental system.

Q4: How should I prepare and store my this compound stock solution?

For maximum stability:

  • Dissolve this compound in a minimal amount of DMSO.

  • Dilute to your final stock concentration using a de-gassed, slightly acidic buffer (e.g., citrate buffer, pH 4-5) containing an antioxidant (e.g., 0.1% ascorbic acid) and a chelating agent (e.g., 0.1 mM EDTA).

  • Aliquot the stock solution into small, single-use volumes in amber vials.

  • Store the aliquots at -80°C for long-term storage. For daily use, a stock at -20°C is acceptable.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Buffer (10 mM Tris, pH 7.4 with Antioxidants)

This protocol describes the preparation of a buffer suitable for many in vitro assays.

Materials:

  • Tris base

  • Hydrochloric acid (HCl)

  • Ascorbic acid

  • Ethylenediaminetetraacetic acid (EDTA)

  • High-purity, deionized water

  • This compound powder

Procedure:

  • Prepare a 10 mM Tris buffer by dissolving the appropriate amount of Tris base in high-purity water.

  • Adjust the pH to 7.4 using HCl.

  • De-gas the buffer by sparging with nitrogen or argon gas for at least 15 minutes.

  • Add ascorbic acid to a final concentration of 0.1 mM and EDTA to a final concentration of 0.1 mM.

  • Dissolve the this compound powder directly into this stabilized buffer to the desired final concentration immediately before use.

  • Keep the solution on ice and protected from light throughout the experiment.

Visualizations

Troubleshooting Logic for this compound Degradation

The following diagram illustrates a logical workflow for troubleshooting issues related to this compound degradation.

degradation_troubleshooting cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_causes Potential Causes of Degradation cluster_solutions Corrective Actions Problem Inconsistent or Unexpected Experimental Results CheckSolution Observe Solution for Color Change (Yellowing) Problem->CheckSolution CheckAge Is the Solution Freshly Prepared? Problem->CheckAge pH_Issue Inappropriate pH Problem->pH_Issue Buffer_Issue Buffer Composition (e.g., Phosphate) Problem->Buffer_Issue Light_Temp Light/Temperature Exposure Problem->Light_Temp Oxidation Oxidative Degradation CheckSolution->Oxidation Color change indicates oxidation CheckAge->Oxidation Older solutions are more prone to oxidation UseAntioxidants Add Antioxidants (e.g., Ascorbic Acid, EDTA) Oxidation->UseAntioxidants DegasBuffer De-gas Buffer with Inert Gas Oxidation->DegasBuffer AdjustpH Use Slightly Acidic Buffer (pH 4-6) pH_Issue->AdjustpH ChangeBuffer Switch to Tris-based Buffer Buffer_Issue->ChangeBuffer ProtectSolution Store in Dark, Cold Conditions (2-8°C or -20°C) Light_Temp->ProtectSolution signaling_pathway cluster_receptor Cell Membrane Receptor Adrenergic Receptor G_Protein G-Protein Activation Receptor->G_Protein NoResponse No Cellular Response Receptor->NoResponse Agonist Adrenergic Agonist (e.g., Norepinephrine) Agonist->Receptor Binds & Activates Amosulalol This compound (Antagonist) Amosulalol->Receptor Binds & Blocks Downstream Downstream Signaling (e.g., cAMP production) G_Protein->Downstream CellularResponse Cellular Response Downstream->CellularResponse

References

Addressing variability in animal responses to (+)-Amosulalol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Amosulalol. This resource is designed for researchers, scientists, and drug development professionals to address the variability in animal responses during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active, dual inhibitor of α1 and β1-adrenergic receptors.[1][2] Its antihypertensive effects are primarily attributed to the blockade of α1-adrenergic receptors, leading to vasodilation and a reduction in peripheral vascular resistance.[3][4] Simultaneously, it inhibits β1-adrenergic receptors in the heart, which reduces heart rate and myocardial contractility, thus decreasing cardiac output.[3] This dual action provides a comprehensive approach to lowering blood pressure.[4]

Q2: What are the known pharmacokinetic parameters of Amosulalol in common laboratory animals?

A2: Pharmacokinetic studies have been conducted in several species. After intravenous administration, the terminal half-life varies between species. In mice, the terminal half-life is approximately 1.1 hours.[5] Studies in rats, dogs, and monkeys show terminal half-lives of about 2.5, 2.1, and 1.8 hours, respectively, following a 1 mg/kg intravenous dose.[6] Systemic bioavailability after oral administration also differs significantly across species.[6]

Q3: Are there known differences in response to this compound between different animal species?

A3: Yes, significant inter-species variability is expected. Differences in drug metabolism, receptor sensitivity, and overall physiology can lead to varied responses.[7][8] For instance, the systemic availability of Amosulalol after oral administration is reported to be 22-31% in rats, 51-59% in dogs, and 57-66% in monkeys.[6] Such differences can significantly impact the observed therapeutic and toxicological effects.

Troubleshooting Guide

Variability in animal responses can be a significant challenge in preclinical studies. This guide addresses common issues encountered during experiments with this compound.

Issue 1: Higher than expected variability in blood pressure readings between subjects of the same group.

Potential Cause Troubleshooting Step
Genetic Variation Ensure that all animals are from the same strain and supplier. Genetic drift can occur even within the same strain from different vendors.
Stress-Induced Physiological Changes Acclimate animals to the experimental setup, including handling and measurement devices, for a sufficient period before starting the experiment. Minimize environmental stressors such as noise and light fluctuations.
Inconsistent Dosing Verify the accuracy of the dose calculations and the administration technique. For oral gavage, ensure the compound is delivered directly to the stomach. For intravenous injections, confirm proper vessel cannulation.
Circadian Rhythm Effects Perform experiments at the same time each day to minimize the influence of circadian variations on cardiovascular parameters.

Issue 2: Lack of a dose-dependent hypotensive effect.

Potential Cause Troubleshooting Step
Metabolic Saturation In mice, it has been noted that the area under the plasma concentration curve increases more than proportionally to the dose, suggesting metabolic saturation.[5] Consider that higher doses may not produce a linearly proportional effect.
Incorrect Route of Administration Confirm that the chosen route of administration is appropriate for the vehicle and desired absorption profile. Oral bioavailability can be influenced by the formulation and gastrointestinal conditions.[7]
Compound Stability Ensure the stability of this compound in the chosen vehicle. Prepare fresh solutions for each experiment and protect them from light and extreme temperatures if necessary.
Tolerance Development With repeated dosing, tolerance can develop.[7] If the study involves chronic administration, consider incorporating washout periods or escalating dose regimens.

Issue 3: Unexpected adverse effects or mortality.

Potential Cause Troubleshooting Step
Vehicle Toxicity Conduct a vehicle-only control group to rule out any adverse effects caused by the solvent or excipients used in the formulation.
Off-Target Effects While this compound is selective for α1 and β1 receptors, high concentrations may lead to off-target effects. Review the literature for potential secondary targets.
Species-Specific Sensitivity Different species can have varying sensitivities to a compound.[7] It may be necessary to perform dose-range finding studies in the specific species and strain being used.
Administration-Related Injury Improper administration techniques, such as esophageal rupture during gavage or infiltration during intravenous injection, can cause severe adverse effects. Ensure all personnel are adequately trained.[9]

Data Presentation

Table 1: Pharmacokinetic Parameters of Amosulalol in Different Animal Species (Intravenous Administration)

Species Dose (mg/kg) Terminal Half-life (hours) Plasma Clearance
Mouse101.1Not Reported
Rat12.5Higher than dog and monkey
Dog12.1Intermediate
Monkey11.8Lower than rat and dog

Source:[5][6]

Table 2: Systemic Bioavailability of Amosulalol (Oral Administration)

Species Bioavailability (%)
Rat22 - 31
Dog51 - 59
Monkey57 - 66

Source:[6]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats

  • Preparation of Dosing Solution:

    • Based on the desired dose (e.g., 3-30 mg/kg), calculate the required amount of this compound.[2]

    • Select an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose in sterile water).

    • Prepare the solution fresh on the day of the experiment. Ensure the compound is fully dissolved or forms a homogenous suspension.

  • Animal Preparation:

    • Fast the rats overnight (approximately 12 hours) with free access to water to ensure gastric emptying and consistent absorption.

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

  • Administration Procedure (Oral Gavage):

    • Gently restrain the rat.

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of insertion.

    • Carefully insert the needle into the esophagus and advance it into the stomach. Do not force the needle.

    • Administer the calculated volume of the dosing solution.

    • Slowly withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Intravenous Administration of this compound in Mice

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound for the desired dose.

    • Use a sterile, isotonic vehicle suitable for intravenous injection (e.g., sterile saline).

    • Ensure the compound is completely dissolved and the solution is free of particulates. Filter sterilization is recommended.

  • Animal Preparation:

    • Place the mouse in a restraint device that allows access to the tail.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Administration Procedure (Tail Vein Injection):

    • Swab the tail with 70% ethanol.

    • Using a small gauge needle (e.g., 27-30G) attached to a syringe containing the dosing solution, carefully insert the needle into one of the lateral tail veins.

    • Successful entry into the vein is often indicated by a flash of blood in the needle hub.

    • Slowly inject the calculated volume. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.

    • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

Signaling_Pathway cluster_adrenergic Adrenergic Signaling cluster_effects Physiological Effects Norepinephrine Norepinephrine/ Epinephrine Alpha1 α1-Adrenergic Receptor Norepinephrine->Alpha1 Activates Beta1 β1-Adrenergic Receptor Norepinephrine->Beta1 Activates Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction IncreasedHR Increased Heart Rate & Contractility Beta1->IncreasedHR BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure IncreasedHR->BloodPressure Amosulalol This compound Amosulalol->Alpha1 Inhibits Amosulalol->Beta1 Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase DosePrep Prepare Dosing Solution Dosing Administer this compound (Oral or IV) DosePrep->Dosing AnimalPrep Animal Acclimation & Preparation AnimalPrep->Dosing Monitoring Monitor Physiological Parameters (e.g., BP, HR) Dosing->Monitoring DataCollection Collect and Record Data Monitoring->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Interpretation Interpret Results StatisticalAnalysis->Interpretation Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Observe Observe High Variability in Response Genetic Genetic Differences Observe->Genetic Environmental Environmental Stress Observe->Environmental Procedural Procedural Inconsistency Observe->Procedural Pharmacokinetic Pharmacokinetic Variability Observe->Pharmacokinetic ControlStrain Standardize Animal Strain and Supplier Genetic->ControlStrain ControlEnv Control Environment & Acclimate Animals Environmental->ControlEnv StandardizeProc Standardize Dosing & Measurement Protocols Procedural->StandardizeProc PKStudies Conduct Pilot PK Studies Pharmacokinetic->PKStudies

References

Best practices for long-term storage of (+)-Amosulalol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (+)-Amosulalol

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C. It is crucial to keep the compound in a dry and dark environment to prevent degradation.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be stored at -20°C for long-term stability. For short-term storage (days to weeks), refrigeration at 4°C is acceptable. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: What is the shelf life of this compound?

A3: When stored properly at -20°C, solid this compound has a shelf life of over 3 years. The stability of stock solutions will depend on the solvent used and the storage conditions.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in DMSO.

Q5: How is this compound shipped, and is it stable at ambient temperatures?

A5: this compound is typically shipped at ambient temperature as a non-hazardous chemical. The compound is stable for a few weeks during ordinary shipping and customs procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Color Change of Solid Compound Exposure to light or moisture, or potential degradation.Store the compound in a dark, dry environment. If you suspect degradation, it is advisable to perform a quality control check, such as HPLC analysis, to assess purity.
Precipitation in Stock Solution upon Thawing The solution may have become supersaturated, or the solubility may have decreased at lower temperatures.Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate persists, sonication may be helpful. Always ensure the solution is clear before use in experiments.
Inconsistent Experimental Results Improper storage leading to degradation, repeated freeze-thaw cycles of stock solutions, or inaccurate concentration determination.Ensure proper storage conditions are maintained. Aliquot stock solutions to minimize freeze-thaw cycles. Re-verify the concentration of your stock solution using a spectrophotometer or by HPLC.
Difficulty Dissolving the Compound Use of an inappropriate solvent or insufficient mixing.Ensure you are using a recommended solvent, such as DMSO. Use vortexing or sonication to aid dissolution.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound is an antagonist of both α1 and β1 adrenergic receptors. Its mechanism of action involves the blockade of downstream signaling cascades initiated by these receptors.

G_protein_signaling cluster_alpha1 α1-Adrenergic Receptor Pathway (Gq) cluster_beta1 β1-Adrenergic Receptor Pathway (Gs) Amosulalol_a This compound alpha1_receptor α1-Adrenergic Receptor Amosulalol_a->alpha1_receptor Blocks Gq Gq Protein alpha1_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_a Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response_a PKC->Cellular_Response_a Amosulalol_b This compound beta1_receptor β1-Adrenergic Receptor Amosulalol_b->beta1_receptor Blocks Gs Gs Protein beta1_receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_b Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response_b

Caption: Dual blockade of α1 (Gq-coupled) and β1 (Gs-coupled) adrenergic receptor signaling pathways by this compound.

Experimental Workflow: Receptor Binding Assay

A common application for this compound is in competitive receptor binding assays to determine its affinity for adrenergic receptors.

experimental_workflow start Start prep_membranes Prepare Cell Membranes Expressing Adrenergic Receptors start->prep_membranes prep_ligand Prepare Radiolabeled Ligand (e.g., ³H-Prazosin for α1, ³H-CGP12177 for β1) start->prep_ligand prep_amosulalol Prepare Serial Dilutions of this compound start->prep_amosulalol incubation Incubate Membranes, Radioligand, and this compound prep_membranes->incubation prep_ligand->incubation prep_amosulalol->incubation filtration Separate Bound and Free Ligand via Rapid Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis: Determine IC₅₀ and Ki values scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay to determine the binding affinity of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Quality Control of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation and Conditions:

    • HPLC System: With UV detector

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in the mobile phase.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

    • Set up the HPLC system with the specified conditions.

    • Inject the sample onto the column.

    • Analyze the resulting chromatogram. The purity can be determined by the area percentage of the main peak relative to the total peak area. A pure sample should exhibit a single major peak.

Disclaimer: This information is intended for research use only. Please refer to the specific product datasheet for the most accurate and up-to-date information.

Validation & Comparative

A Comparative Analysis of (+)-Amosulalol and (-)-Amosulalol Enantiomer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amosulalol, a potent antagonist of both α- and β-adrenergic receptors, exists as a racemic mixture of two enantiomers: (+)-Amosulalol and (-)-Amosulalol. As is common with chiral drugs, these stereoisomers exhibit significant differences in their pharmacological activity, a phenomenon known as stereoselectivity. This guide provides an objective comparison of the enantiomers of amosulalol, supported by experimental data, to elucidate their distinct contributions to the overall therapeutic profile of the racemic mixture. Understanding these differences is crucial for targeted drug design and development.

Pharmacodynamic Profile: A Tale of Two Isomers

The differential activity of the amosulalol enantiomers is most pronounced at their target adrenergic receptors. Experimental evidence consistently demonstrates that the α- and β-adrenoceptor subtypes have distinct stereochemical requirements.

Key Findings:

  • α1-Adrenergic Receptor Activity: The (+)-enantiomer of amosulalol is the primary contributor to the α1-adrenoceptor blockade.[1] In contrast, the (-)-enantiomer displays significantly weaker antagonist activity at this receptor.

  • β-Adrenergic Receptor Activity: Conversely, the (-)-enantiomer is substantially more potent in blocking β-adrenergic receptors (both β1 and β2) than the (+)-enantiomer.[1]

  • Receptor Selectivity: Both enantiomers exhibit selectivity for α1-adrenoceptors over α2-adrenoceptors by approximately two orders of magnitude.[1] They are, however, non-selective β-adrenoceptor antagonists.[1]

The racemic mixture of amosulalol, therefore, owes its combined α- and β-blocking properties to the complementary activities of its constituent enantiomers. The hypotensive effects of amosulalol are largely attributed to the α1-blocking action of the (+)-isomer, which leads to vasodilation.[2][3] The β-blocking activity of the (-)-isomer, on the other hand, is responsible for the reduction in heart rate and the suppression of reflex tachycardia that can occur with vasodilation.[2]

Quantitative Comparison of Enantiomer Activity

The following tables summarize the quantitative data on the antagonist potency of this compound and (-)-Amosulalol at various adrenergic receptors, as determined by in vitro functional assays and radioligand binding studies.

Table 1: In Vitro Antagonist Potency (pA2 Values)

Enantiomerα1-Adrenoceptorβ1-Adrenoceptorβ2-Adrenoceptor
This compound 8.36.56.3
(-)-Amosulalol 7.18.28.0

Data sourced from in vitro experiments on isolated rat anococcygeus muscle (α1), guinea-pig right atria (β1), and trachea (β2).

Table 2: Receptor Binding Affinity (pKi Values)

Enantiomerα1-Adrenoceptorα2-Adrenoceptorβ1-Adrenoceptorβ2-Adrenoceptor
This compound 8.15.96.46.2
(-)-Amosulalol 7.05.88.17.9

Data obtained from radioligand binding experiments using rat brain membrane.[1]

Table 3: In Vivo Adrenoceptor Antagonist Potency (DR2 Values)

Enantiomerα1-Adrenoceptor (Vasopressor effect of phenylephrine)β1-Adrenoceptor (Chronotropic effect of isoproterenol)
This compound 30 µg/kg, i.v.6460 µg/kg, i.v.
(-)-Amosulalol 324 µg/kg, i.v.107 µg/kg, i.v.

Data from studies in normotensive pithed rats.[2]

Experimental Protocols

The data presented above were generated using established and validated experimental methodologies.

1. In Vitro Functional Assays (pA2 Determination):

  • α1-Adrenoceptor Antagonism: The antagonist potency at α1-adrenoceptors was determined using isolated rat anococcygeus muscle preparations. The tissue was mounted in an organ bath and cumulative concentration-response curves to the α1-agonist phenylephrine were obtained in the absence and presence of increasing concentrations of the amosulalol enantiomers. The pA2 values were calculated using Schild plot analysis.

  • β1-Adrenoceptor Antagonism: Spontaneously beating right atria from guinea pigs were used to assess β1-adrenoceptor blockade. The positive chronotropic responses to the β-agonist isoprenaline were recorded before and after the addition of the test compounds. pA2 values were determined from the resulting concentration-response curves.

  • β2-Adrenoceptor Antagonism: Guinea-pig tracheal spiral strips were pre-contracted with carbachol. The relaxant effects of isoprenaline were then measured in the presence and absence of the amosulalol enantiomers to determine their β2-antagonist potency via Schild plot analysis.

2. Radioligand Binding Assays (pKi Determination):

  • Membrane Preparation: Crude membrane fractions were prepared from rat brains.

  • Binding Assays:

    • α1-Adrenoceptors: [3H]-Prazosin was used as the radioligand.

    • α2-Adrenoceptors: [3H]-Clonidine was used as the radioligand.

    • β1 and β2-Adrenoceptors: [125I]-Iodocyanopindolol was used as the radioligand.

  • Procedure: The membrane preparations were incubated with the respective radioligand and varying concentrations of the unlabeled amosulalol enantiomers. Non-specific binding was determined in the presence of an excess of an appropriate unlabeled antagonist. The radioactivity of the bound ligand was measured, and the inhibition constants (Ki) were calculated from the IC50 values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

3. In Vivo Studies in Pithed Rats (DR2 Determination):

  • Animal Model: Normotensive rats were used. The animals were pithed to eliminate central nervous system influences on the cardiovascular system.

  • α1-Adrenoceptor Blockade: The pressor responses to the α1-agonist phenylephrine were measured before and after intravenous administration of the amosulalol enantiomers. The dose of the antagonist that required a two-fold increase in the agonist dose to produce the same response (DR2) was determined.

  • β1-Adrenoceptor Blockade: The positive chronotropic (heart rate) responses to the β-agonist isoproterenol were recorded. The DR2 values were calculated in a similar manner to the α1-blockade experiments.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways affected by the amosulalol enantiomers and the experimental workflow for determining their in vitro potency.

G cluster_alpha α1-Adrenergic Signaling cluster_beta β1-Adrenergic Signaling NE_alpha Norepinephrine Alpha1_R α1-Receptor NE_alpha->Alpha1_R Gq Gq Protein Alpha1_R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Pos_Amosulalol This compound Pos_Amosulalol->Alpha1_R NE_beta Norepinephrine Beta1_R β1-Receptor NE_beta->Beta1_R Gs Gs Protein Beta1_R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Heart Increased Heart Rate & Contractility PKA->Heart Neg_Amosulalol (-)-Amosulalol Neg_Amosulalol->Beta1_R

Figure 1. Differential blockade of adrenergic signaling pathways by amosulalol enantiomers.

G cluster_workflow Experimental Workflow: In Vitro pA2 Determination Tissue Isolated Tissue (e.g., Rat Anococcygeus) Organ_Bath Mount in Organ Bath Tissue->Organ_Bath Agonist_CRC Generate Agonist Concentration-Response Curve (CRC) Organ_Bath->Agonist_CRC Add_Antagonist Add Enantiomer ((+)- or (-)-Amosulalol) Agonist_CRC->Add_Antagonist Shifted_CRC Generate Shifted Agonist CRC Add_Antagonist->Shifted_CRC Schild_Plot Schild Plot Analysis Shifted_CRC->Schild_Plot pA2 Calculate pA2 Value Schild_Plot->pA2

Figure 2. Workflow for determining in vitro antagonist potency (pA2).

Conclusion

The pharmacological actions of racemic amosulalol are a composite of the distinct and complementary activities of its (+)- and (-)-enantiomers. The (+)-isomer is primarily responsible for the α1-adrenoceptor blockade, leading to vasodilation, while the (-)-isomer is the more potent β-adrenoceptor antagonist, controlling heart rate and contractility. This stereoselective activity highlights the importance of considering the pharmacology of individual enantiomers in drug development and clinical application. A thorough understanding of these differences allows for a more nuanced approach to therapy and the potential for developing more targeted and effective cardiovascular agents.

References

Comparative Analysis of (+)-Amosulalol and Other Alpha-Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of (+)-Amosulalol and other prominent alpha-adrenergic receptor antagonists (alpha-blockers). It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological properties, supported by experimental data and methodologies.

Introduction to this compound and Alpha-Blockers

This compound is the active enantiomer of Amosulalol, a compound that exhibits a dual mechanism of action by blocking both alpha-1 (α1) and beta-1 (β1) adrenergic receptors. Its antihypertensive effects are primarily attributed to the blockade of α1-adrenergic receptors, leading to vasodilation, while its β1-blocking activity helps in mitigating the reflex tachycardia that can occur with isolated alpha-blockade.

Alpha-blockers are a class of drugs that prevent the stimulation of alpha-adrenergic receptors by catecholamines like norepinephrine and epinephrine. They are widely used in the management of hypertension and benign prostatic hyperplasia (BPH). This guide will focus on the comparison of this compound with other selective and non-selective alpha-1 blockers, including prazosin, terazosin, doxazosin, tamsulosin, and silodosin.

Comparative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities and functional antagonist potencies of this compound and other alpha-blockers. It is important to note that the data presented here are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Comparative Antagonist Potency (pA2 values) at Alpha-1 and Beta-1 Adrenergic Receptors

DrugReceptor SubtypepA2 ValueTissue/SystemReference
Amosulalol α18.6Rat Aorta[1]
β17.5Rat Right Ventricle[1]
β18.1Rat Right Ventricle[1]
Prazosin α1-Human Prostate[1]
(-)-Tamsulosin α1~9.8 (approx.)Human Prostate[1]
(+)-Tamsulosin α130-fold weaker than (-)Human Prostate[1]
Doxazosin α1-Anaesthetized Dog[1]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Comparative Binding Affinities (pKi values) at Cloned Human Alpha-1 Adrenergic Receptor Subtypes

Drugα1A-Adrenoceptor (pKi)α1B-Adrenoceptor (pKi)α1D-Adrenoceptor (pKi)Reference
Prazosin High Affinity (non-selective)High Affinity (non-selective)High Affinity (non-selective)[1]
Doxazosin High Affinity (non-selective)High Affinity (non-selective)High Affinity (non-selective)[1]
Alfuzosin High Affinity (non-selective)High Affinity (non-selective)High Affinity (non-selective)[1]
(-)-Tamsulosin Selective-Selective[1]
RS 17053 8.6 (Selective)7.37.1[1]

Note: pKi is the negative logarithm of the inhibition constant (Ki), which represents the affinity of a drug for a receptor.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol is a generalized procedure for determining the binding affinity of a compound to adrenergic receptors.

1. Membrane Preparation:

  • Tissues or cells expressing the target adrenergic receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove large debris.

  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in a final volume of 250 µL:

    • 150 µL of the prepared membrane suspension (containing 3-120 µg of protein).

    • 50 µL of the unlabeled test compound at various concentrations (for competition assays) or buffer (for saturation assays).

    • 50 µL of a specific radioligand (e.g., [3H]Prazosin for α1 receptors, [3H]CGP-12177 for β receptors) at a fixed concentration.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation and Counting:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

  • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • The radioactivity trapped on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • For saturation assays, the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the specific binding data.

  • For competition assays, the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Determination of pA2 Values using Schild Plot Analysis

This functional assay measures the potency of a competitive antagonist.

1. Tissue Preparation:

  • An isolated tissue preparation containing the target receptor is used (e.g., rat aorta for α1, rat right ventricle for β1).

  • The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • The tissue is allowed to equilibrate under a resting tension.

2. Agonist Concentration-Response Curve:

  • A cumulative concentration-response curve to a suitable agonist (e.g., phenylephrine for α1, isoprenaline for β1) is constructed by adding increasing concentrations of the agonist to the organ bath and recording the response (e.g., contraction or relaxation).

3. Antagonist Incubation:

  • The tissue is washed to remove the agonist.

  • A specific concentration of the antagonist is added to the organ bath and allowed to incubate for a predetermined time to reach equilibrium.

4. Second Agonist Concentration-Response Curve:

  • In the continued presence of the antagonist, a second cumulative concentration-response curve to the same agonist is constructed.

  • This procedure is repeated with at least three different concentrations of the antagonist.

5. Data Analysis (Schild Plot):

  • The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.

  • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • For a competitive antagonist, the plot should be a straight line with a slope not significantly different from unity.

  • The pA2 value is the intercept of the regression line with the x-axis.

Signaling Pathways

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction.

Alpha1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Norepinephrine) Alpha1R α1-Adrenergic Receptor Agonist->Alpha1R Binds to Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to Beta1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Norepinephrine) Beta1R β1-Adrenergic Receptor Agonist->Beta1R Binds to Gs Gs Protein Beta1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Leads to

References

A Comparative Analysis of the Efficacy of (+)-Amosulalol, Carvedilol, and Labetalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological efficacy of three adrenoceptor antagonists: (+)-Amosulalol, Carvedilol, and Labetalol. All three agents exhibit a dual mechanism of action, blocking both α- and β-adrenergic receptors, which contributes to their clinical utility in managing cardiovascular diseases, particularly hypertension. This document summarizes key experimental data on their receptor binding affinities and functional potencies, details the experimental methodologies used for their evaluation, and illustrates the relevant signaling pathways.

Quantitative Comparison of Receptor Antagonism

The efficacy of this compound, Carvedilol, and Labetalol is primarily determined by their affinity for and antagonism of α1, β1, and β2 adrenoceptors. The following tables summarize the available quantitative data from various in vitro studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, tissues, and radioligands used.

Table 1: Adrenoceptor Binding Affinities (Ki/KD in nM)

Drugα1-Adrenoceptorβ1-Adrenoceptorβ2-AdrenoceptorSelectivity (β1 vs. β2)Selectivity (β1 vs. α1)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Carvedilol ~28.9~4-5[1]~35-45Mild β1 selectivity (6- to 39-fold)[1]~1.7-fold more potent at β1[1]
Labetalol ~10-100 times less potent than phentolamine[2]~5-10 times less potent than propranolol[2]Similar to β1Non-selective~10-fold higher affinity for β- than α-adrenoceptors[2]

Note: Ki (inhibitor constant) and KD (dissociation constant) are measures of binding affinity; a lower value indicates higher affinity. Data presented is compiled from multiple sources and may not be directly comparable.

Table 2: Functional Antagonist Potencies (pA2)

Drugα1-Adrenoceptor (vs. Phenylephrine)β1-Adrenoceptor (vs. Isoprenaline)β2-Adrenoceptor
This compound 8.6 (Rat Aorta)[3]7.5 - 8.1 (Rat Right Ventricle)[3]Data Not Available
Carvedilol Data Not Available9.02 (Human Right Atrium)[4]10.13 (Human Right Atrium)[4]
Labetalol Data Not AvailableData Not AvailableData Not Available

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

The quantitative data presented above are typically derived from the following key experimental assays:

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or KD) of a drug for a specific receptor subtype.

General Methodology:

  • Membrane Preparation: Tissues or cells expressing the target adrenoceptor (α1, β1, or β2) are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

  • Incubation: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-CGP 12177 for β1/β2) at a fixed concentration.

  • Competition: Increasing concentrations of the unlabeled test drug (this compound, Carvedilol, or Labetalol) are added to compete with the radioligand for binding to the receptor.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Antagonism Assays (Schild Analysis)

Objective: To determine the functional potency (pA2) of an antagonist in a physiological system.

General Methodology:

  • Tissue Preparation: An isolated tissue preparation containing the target receptor is mounted in an organ bath. For example, a rat aortic strip for α1-adrenoceptor studies or a guinea pig atrial preparation for β1-adrenoceptor studies.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a specific agonist (e.g., phenylephrine for α1, isoprenaline for β1/β2) is established to determine the baseline response.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (this compound, Carvedilol, or Labetalol) for a predetermined equilibration period.

  • Shifted Agonist Curve: A second agonist concentration-response curve is generated in the presence of the antagonist.

  • Dose Ratio Calculation: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated.

  • Schild Plot: Steps 3-5 are repeated with several different concentrations of the antagonist. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of this plot provides the pA2 value.[5][6][7]

Second Messenger Assays

Objective: To investigate the downstream signaling effects of receptor blockade.

  • Adenylyl Cyclase (AC) Activity Assay (for β-adrenoceptors):

    • Cell Culture and Stimulation: Cells expressing β1 or β2-adrenoceptors are incubated with a β-agonist (e.g., isoprenaline) in the presence and absence of the antagonist.

    • cAMP Measurement: The intracellular concentration of cyclic AMP (cAMP), the second messenger produced upon β-adrenoceptor activation, is measured using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[8][9]

    • Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in cAMP is quantified.

  • Intracellular Calcium ([Ca2+]i) Mobilization Assay (for α1-adrenoceptors):

    • Cell Loading: Cells expressing α1-adrenoceptors are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulation: The cells are stimulated with an α1-agonist (e.g., phenylephrine) in the presence and absence of the antagonist.

    • Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the indicator dye using a fluorometer or a fluorescence microscope.

    • Data Analysis: The antagonist's ability to block the agonist-induced rise in intracellular calcium is determined.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.

Adrenoceptor_Signaling cluster_alpha1 α1-Adrenoceptor Signaling cluster_beta β-Adrenoceptor Signaling cluster_antagonists Antagonist Action a1 α1-AR gq Gq a1->gq Agonist plc PLC gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc PKC dag->pkc ca2_release Ca²⁺ Release er->ca2_release response_a1 Physiological Response (e.g., Vasoconstriction) ca2_release->response_a1 pkc->response_a1 b_ar β1/β2-AR gs Gs b_ar->gs Agonist ac Adenylyl Cyclase gs->ac atp ATP ac->atp Converts camp cAMP atp->camp pka PKA camp->pka response_b Physiological Response (e.g., ↑ Heart Rate, Vasodilation) pka->response_b amosulalol This compound amosulalol->a1 Blocks amosulalol->b_ar Blocks carvedilol Carvedilol carvedilol->a1 Blocks carvedilol->b_ar Blocks labetalol Labetalol labetalol->a1 Blocks labetalol->b_ar Blocks Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes start->prep incubate Incubate Membranes with Radioligand and Test Drug prep->incubate filter Separate Bound and Free Radioligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (IC50 → Ki) count->analyze end End analyze->end Schild_Analysis_Workflow start Start tissue_prep Prepare Isolated Tissue start->tissue_prep agonist_curve Generate Baseline Agonist Concentration-Response Curve tissue_prep->agonist_curve antagonist_incubate Incubate with Antagonist agonist_curve->antagonist_incubate shifted_curve Generate Shifted Agonist Concentration-Response Curve antagonist_incubate->shifted_curve dose_ratio Calculate Dose Ratio shifted_curve->dose_ratio repeat_conc Repeat with Multiple Antagonist Concentrations dose_ratio->repeat_conc repeat_conc->antagonist_incubate Next Conc. schild_plot Construct Schild Plot repeat_conc->schild_plot All Conc. Tested pa2 Determine pA2 Value schild_plot->pa2 end End pa2->end

References

A Head-to-Head Comparison of the Hemodynamic Effects of (+)-Amosulalol and Propranolol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the differing cardiovascular impacts of these two adrenoceptor antagonists.

This guide provides a comprehensive comparison of the hemodynamic effects of (+)-Amosulalol and the widely-used beta-blocker, propranolol. By examining their distinct mechanisms of action and presenting supporting experimental data, this document aims to offer valuable insights for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Mechanism of Action: A Tale of Two Receptors

The fundamental difference in the hemodynamic profiles of this compound and propranolol lies in their interaction with the adrenergic nervous system. Propranolol is a non-selective β-adrenoceptor antagonist, meaning it blocks both β1 and β2 receptors. This blockade leads to a decrease in heart rate, myocardial contractility, and cardiac output.

In contrast, this compound is a dual inhibitor, targeting both α1 and β1-adrenergic receptors. The blockade of β1-receptors mirrors the cardiac effects of propranolol. However, the additional α1-adrenoceptor antagonism induces vasodilation, leading to a reduction in peripheral vascular resistance. This dual action aims to provide a more comprehensive approach to blood pressure control.

cluster_Amosulalol Amosulalol Signaling Pathway cluster_Propranolol Propranolol Signaling Pathway Amosulalol This compound alpha1 α1-Adrenoceptor Amosulalol->alpha1 Blocks beta1_A β1-Adrenoceptor Amosulalol->beta1_A Blocks Vasodilation Vasodilation alpha1->Vasodilation Leads to Dec_HR_Contractility_A Decreased Heart Rate & Contractility beta1_A->Dec_HR_Contractility_A Dec_Peripheral_Resistance Decreased Peripheral Resistance Vasodilation->Dec_Peripheral_Resistance Propranolol Propranolol beta1_P β1-Adrenoceptor Propranolol->beta1_P Blocks beta2 β2-Adrenoceptor Propranolol->beta2 Blocks Dec_HR_Contractility_P Decreased Heart Rate & Contractility beta1_P->Dec_HR_Contractility_P Bronchoconstriction Bronchoconstriction (Potential Side Effect) beta2->Bronchoconstriction

Figure 1: Signaling pathways of this compound and Propranolol.

Quantitative Comparison of Hemodynamic Effects

A pivotal study conducted by Honda K, et al. (1985) in conscious rats provides a direct comparison of the autonomic and antihypertensive activities of oral amosulalol and propranolol. The following table summarizes the key quantitative findings from this research.

ParameterThis compoundPropranololKey Findings
β1-Adrenoceptor Potency More PotentLess PotentAmosulalol was found to be approximately 2 times more potent than propranolol at β1-adrenoceptors.[1]
Immediate Hypotensive Effect PresentAbsentA single oral administration of amosulalol (3-30 mg/kg) acutely lowered systolic blood pressure. Propranolol did not produce such an immediate hypotensive effect.[1]
Effect on Heart Rate No Increase-Amosulalol did not cause an increase in heart rate, a reflex tachycardia that can be associated with vasodilation.[1]

Experimental Protocols

The comparative data presented above was obtained through a series of robust experimental protocols as described by Honda K, et al. (1985).

Assessment of α1 and β1-Adrenoceptor Blocking Activity:
  • Animal Model: Male Wistar rats were used. The rats were pithed to eliminate central nervous system influences.

  • Procedure:

    • The pressor response to the α1-agonist phenylephrine was measured to assess α1-adrenoceptor blockade.

    • The positive chronotropic response to the β-agonist isoproterenol was measured to assess β1-adrenoceptor blockade.

    • This compound and propranolol were administered orally.

  • Data Analysis: The dose required to produce a 10-fold shift in the agonist dose-response curve (DR10) was calculated to determine the potency of the antagonists.

start Start pith Pithing of Male Wistar Rats start->pith administer_drugs Oral Administration of This compound or Propranolol pith->administer_drugs phenylephrine Administer Phenylephrine (α1-agonist) administer_drugs->phenylephrine isoproterenol Administer Isoproterenol (β-agonist) administer_drugs->isoproterenol measure_pressor Measure Pressor Response phenylephrine->measure_pressor measure_chrono Measure Chronotropic Response isoproterenol->measure_chrono analyze_alpha Calculate DR10 for α1-Blockade measure_pressor->analyze_alpha analyze_beta Calculate DR10 for β1-Blockade measure_chrono->analyze_beta end End analyze_alpha->end analyze_beta->end

Figure 2: Workflow for assessing adrenoceptor blocking activity.
Assessment of Antihypertensive Activity:

  • Animal Models: Spontaneously hypertensive rats (SHR), renal hypertensive rats, and DOCA/salt hypertensive rats were used.

  • Procedure:

    • Systolic blood pressure and heart rate were measured in conscious, unrestrained rats using a tail-cuff method.

    • A single oral dose of this compound or propranolol was administered.

    • Measurements were taken before and at various time points after drug administration.

  • Data Analysis: The magnitude and duration of the changes in blood pressure and heart rate were compared between the two drugs.

Conclusion

The available experimental data indicates that this compound and propranolol possess distinct hemodynamic profiles. While both drugs exert a negative chronotropic and inotropic effect through β1-adrenoceptor blockade, with amosulalol demonstrating greater potency in this regard, the key differentiator is the α1-blocking activity of amosulalol. This dual mechanism of action results in an immediate and sustained antihypertensive effect without the reflex tachycardia that can sometimes accompany pure vasodilators. In contrast, propranolol's antihypertensive effect is not immediate. These findings suggest that this compound may offer a different therapeutic approach to the management of hypertension compared to traditional non-selective beta-blockers like propranolol. Further clinical studies in human subjects are necessary to fully elucidate the comparative hemodynamic effects and therapeutic potential of these two agents.

References

In Vivo Validation of (+)-Amosulalol's Antihypertensive Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antihypertensive properties of (+)-Amosulalol with other adrenergic receptor antagonists, supported by experimental data. The focus is on the in vivo validation of its therapeutic potential, highlighting its stereoselective mechanism of action.

Executive Summary

This compound is the dextrorotatory enantiomer of the antihypertensive agent amosulalol. Experimental evidence demonstrates a clear stereoselectivity in its pharmacological action. This compound is a significantly more potent α1-adrenergic receptor antagonist compared to its levorotatory counterpart, (-)-amosulalol, while exhibiting substantially weaker β1-adrenergic receptor blocking activity.[1][2] This profile suggests that the antihypertensive effects of racemic amosulalol are predominantly driven by the α1-blocking activity of the (+)-enantiomer, leading to vasodilation and a reduction in peripheral resistance.[3]

Comparative Analysis of Adrenergic Receptor Antagonism

The antihypertensive efficacy of amosulalol and its enantiomers is determined by their affinity for α- and β-adrenergic receptors. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Antagonist Potency of Amosulalol Enantiomers at Adrenergic Receptors

Compoundα1-Adrenoceptor Antagonism (pA2)β1-Adrenoceptor Antagonism (pA2)β2-Adrenoceptor Antagonism (pA2)
This compound Potent (14x > (-)-isomer) [2]Weak (50x < (-)-isomer)[2]Weak
(-)-AmosulalolWeakPotentPotent
Racemic AmosulalolModerateModerateModerate

pA2 values are a measure of antagonist potency; a higher value indicates greater potency.

Table 2: In Vivo Relative Potency of Amosulalol Enantiomers in Anesthetized Rats

Compoundα1-Adrenoceptor Blocking Potencyβ1-Adrenoceptor Blocking Potency
This compound ~10-fold more potent than (-)-isomer [1]Less potent than (-)-isomer[1]
(-)-AmosulalolLess potent than (+)-isomer[1]More potent than (+)-isomer[1]

Table 3: In Vivo Antihypertensive Effects of Racemic Amosulalol and Comparators in Conscious Spontaneously Hypertensive Rats (SHR)

CompoundDose Range (mg/kg, p.o.)Maximum Systolic Blood Pressure ReductionHeart Rate ChangeRelative Potency (vs. Prazosin for α1)Relative Potency (vs. Labetalol for α1)
Racemic Amosulalol3-30Dose-dependent decreaseNo significant increase~50x less potent[4]~3x more potent[4]
PrazosinNot specifiedNot specifiedTachycardia--
LabetalolNot specifiedNot specifiedNo significant increase~12x less potent than Amosulalol[4]-
PropranololNot specifiedNo immediate hypotensive effectNot specified--

Signaling Pathways and Mechanism of Action

The antihypertensive effect of this compound is primarily mediated through the blockade of α1-adrenergic receptors on vascular smooth muscle cells. This prevents norepinephrine from binding and initiating the signaling cascade that leads to vasoconstriction.

NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R Binds Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Vasoconstriction Ca->Contraction Promotes PKC->Contraction Amosulalol This compound Amosulalol->Alpha1R Blocks

Caption: Signaling pathway of α1-adrenergic receptor leading to vasoconstriction and its blockade by this compound.

Experimental Protocols

The in vivo validation of antihypertensive agents typically involves the use of animal models of hypertension, most commonly the Spontaneously Hypertensive Rat (SHR).

1. Animal Model:

  • Strain: Spontaneously Hypertensive Rats (SHR) are a widely accepted model for human essential hypertension.[5]

  • Age: Experiments are often initiated in adult rats (12-16 weeks old) with established hypertension.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

2. Drug Administration:

  • Route: For oral administration, drugs are typically dissolved or suspended in a vehicle (e.g., saline, carboxymethyl cellulose) and administered via oral gavage.

  • Dosing: A range of doses is used to establish a dose-response relationship for the antihypertensive effect.

3. Blood Pressure Measurement:

  • Method: Both non-invasive (tail-cuff plethysmography) and invasive (telemetry or direct arterial cannulation) methods are used. Invasive methods are considered the gold standard for continuous and accurate blood pressure monitoring.

  • Procedure (Invasive):

    • Rats are anesthetized.

    • A catheter is surgically implanted into the carotid or femoral artery and exteriorized.

    • The catheter is connected to a pressure transducer for continuous recording of blood pressure and heart rate in conscious, freely moving animals.

    • A recovery period of 24-48 hours is allowed post-surgery before the experiment.

4. Experimental Workflow:

A Acclimatization of SHR B Baseline Blood Pressure Measurement A->B C Randomization into Treatment Groups B->C D Drug Administration (this compound, Vehicle, Comparators) C->D E Continuous Blood Pressure and Heart Rate Monitoring D->E F Data Analysis (Change from Baseline) E->F G Statistical Comparison between Groups F->G

Caption: General experimental workflow for in vivo antihypertensive studies in SHR.

Conclusion

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling (+)-Amosulalol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of (+)-Amosulalol, a potent α1/β1-adrenergic receptor inhibitor. By adhering to these procedural steps, you can minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is critical to prevent skin and eye irritation, allergic reactions, and accidental exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection Nitrile GlovesDouble gloving is recommended. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.
Body Protection Protective GownDisposable, long-sleeved gown with a solid front and tight-fitting cuffs. Gowns should be changed every two to three hours or immediately after a spill.
Coveralls ("Bunny Suit")For complete body protection, especially during large-scale handling or spill cleanup. Should include integrated shoe covers and a hood.[4]
Eye & Face Protection Safety GogglesProvide a seal around the eyes to protect against splashes. Standard eyeglasses are not sufficient.[4]
Face ShieldTo be used in conjunction with goggles for full facial protection, especially when there is a risk of splashes.
Respiratory Protection Surgical N-95 RespiratorRecommended to provide both respiratory and splash protection, especially when handling powders or creating aerosols.[5]

Standard Operating Procedures for Handling this compound

A systematic workflow is crucial for minimizing exposure and ensuring a safe handling process from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE don_ppe Don All Required PPE prep_area->don_ppe Proceed to Handling spill_kit Ensure Spill Kit is Accessible weigh_compound Weigh Compound in Ventilated Enclosure prepare_solution Prepare Solution label_container Clearly Label Container decontaminate_surfaces Decontaminate Work Surfaces label_container->decontaminate_surfaces Proceed to Cleanup dispose_waste Dispose of Waste in Labeled Bags doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.